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  • Product: 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene
  • CAS: 2586127-21-9

Core Science & Biosynthesis

Foundational

A Predictive Analysis of the 1H and 13C NMR Spectra of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene: A Technical Guide for Researchers

Introduction: The Need for Predictive NMR in Novel Compound Characterization The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern chemical research and development. Nuclear Magneti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Predictive NMR in Novel Compound Characterization

The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For newly synthesized compounds, such as 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, where reference spectra are unavailable, a robust predictive methodology is essential.

This guide employs a systematic approach to forecast the ¹H and ¹³C NMR spectra. The methodology is grounded in the principle of substituent additivity, a well-established method for estimating chemical shifts in polysubstituted aromatic systems[1][2]. This approach is further refined by considering the nuanced electronic and steric interactions arising from the unique substitution pattern of the target molecule. The presence of a bulky iodine atom, an electronegative fluorine atom, a space-demanding benzyloxy group, and a simple methyl group on the benzene ring presents a compelling case study for the interplay of various factors that govern NMR chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is expected to exhibit two distinct signals corresponding to the two protons on the benzene ring. The benzyloxy and methyl groups will also give rise to characteristic signals.

Aromatic Protons

The two aromatic protons, H-5 and H-6, are predicted to be in the range of δ 6.5-8.0 ppm. Their precise chemical shifts can be estimated by considering the additive effects of the four substituents on a benzene ring (base value: 7.34 ppm).

  • H-5: This proton is ortho to the methyl group, meta to the benzyloxy and iodo groups, and para to the fluoro group.

  • H-6: This proton is ortho to the benzyloxy group, meta to the fluoro and methyl groups, and para to the iodo group.

Due to the electron-donating nature of the benzyloxy and methyl groups, and the complex electronic effects of the halogens, a detailed prediction requires the use of established substituent chemical shift (SCS) values. The electron-withdrawing nature of a substituent generally leads to a downfield shift of the proton's chemical shift[3].

The multiplicity of these signals will be influenced by both proton-proton (³JHH) and proton-fluorine (JHF) coupling. H-5 and H-6 will exhibit a doublet splitting from their coupling to each other (³JHH ≈ 8 Hz). Furthermore, H-5 will show a smaller coupling to the fluorine atom (⁴JHF), and H-6 will also have a long-range coupling to the fluorine atom (⁵JHF).

Benzyloxy and Methyl Protons

The benzyloxy group will present two sets of signals:

  • A singlet for the methylene protons (-OCH₂-) is anticipated around δ 5.10 ppm[4][5][6].

  • A multiplet for the five protons of the phenyl ring of the benzyl group is expected in the range of δ 7.20-7.50 ppm[4].

The methyl group (-CH₃) will appear as a singlet in the upfield region of the spectrum, likely around δ 2.40 ppm, which is a typical chemical shift for a methyl group attached to an aromatic ring[7].

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
H-56.8 - 7.2dd³JHH ≈ 8, ⁴JHF ≈ 2-4
H-67.0 - 7.4d³JHH ≈ 8
-OCH₂-~5.1s-
Benzyl-Ph7.2 - 7.5m-
-CH₃~2.4s-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show a total of 14 signals: 6 for the substituted benzene ring, 4 for the benzyloxy group (3 for the phenyl ring and 1 for the methylene carbon), and 1 for the methyl group. The chemical shifts of the aromatic carbons are highly dependent on the nature of the attached substituent.

Aromatic Carbons

The chemical shifts of the six carbons of the central benzene ring can be predicted using substituent effect additivity rules, starting from the chemical shift of benzene (128.5 ppm). The presence of the fluorine atom will introduce C-F coupling, which will split the signals of the carbon atoms. The magnitude of the coupling constant (ⁿJCF) decreases with the number of bonds separating the carbon and fluorine atoms[8][9][10].

  • C-1 (C-OBn): This carbon, bonded to the benzyloxy group, will be significantly deshielded, with a predicted chemical shift in the range of δ 155-160 ppm.

  • C-2 (C-I): The iodine atom has a strong shielding effect on the directly attached carbon (the "heavy atom effect"), shifting its resonance significantly upfield. A chemical shift in the range of δ 90-100 ppm is expected[11].

  • C-3 (C-F): The highly electronegative fluorine atom will cause a large downfield shift for the carbon it is attached to, placing its signal in the range of δ 160-165 ppm. This signal will also exhibit a large one-bond C-F coupling (¹JCF ≈ 240-250 Hz)[8].

  • C-4 (C-CH₃): The carbon bearing the methyl group will be deshielded, with an expected chemical shift around δ 135-140 ppm.

  • C-5 (CH): This protonated carbon will have a chemical shift influenced by its position relative to all four substituents.

  • C-6 (CH): Similar to C-5, the chemical shift of this carbon will be a composite of the various substituent effects.

Benzyloxy and Methyl Carbons
  • -OCH₂-: The methylene carbon of the benzyloxy group is expected to resonate at approximately δ 70 ppm.

  • Benzyl-Ph: The phenyl ring of the benzyl group will show four signals: one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon, in the typical aromatic region of δ 127-137 ppm.

  • -CH₃: The methyl carbon will appear at a characteristic upfield chemical shift of around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (Hz)
C-1 (C-OBn)155 - 160d³JCF ≈ 5-10
C-2 (C-I)90 - 100d²JCF ≈ 20-25
C-3 (C-F)160 - 165d¹JCF ≈ 240-250
C-4 (C-CH₃)135 - 140d²JCF ≈ 20-25
C-5 (CH)115 - 120d³JCF ≈ 5-10
C-6 (CH)125 - 130d⁴JCF ≈ 2-4
-OCH₂-~70s-
Benzyl-Ph (ipso)~137s-
Benzyl-Ph (o, m, p)127 - 129s-
-CH₃20 - 25s-

Key Experimental and Structural Considerations

Experimental Protocol for NMR Data Acquisition

For the experimental verification of the predicted spectra, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can slightly influence the chemical shifts[12][13][14].

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A spectrometer with a field strength of at least 400 MHz is recommended to achieve good signal dispersion.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time or a more concentrated sample may be necessary to achieve an adequate signal-to-noise ratio.

  • 2D NMR Experiments: To unambiguously assign the proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Impact of Steric and Anisotropic Effects

The simple additivity model for predicting chemical shifts can be perturbed by through-space interactions, particularly in sterically crowded molecules[15][16]. In 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, the proximity of the bulky iodine atom and the benzyloxy group to the fluorine atom may lead to some deviation from the predicted values. The magnetic anisotropy of the benzene rings and the C-I bond can also influence the chemical shifts of nearby nuclei[17][18][19].

Visualization of Molecular Structure and Key Interactions

The following diagram, generated using Graphviz (DOT language), illustrates the structure of 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene and highlights the key through-bond couplings that are expected to influence the NMR spectra.

Figure 1: Molecular structure and key NMR couplings.

Conclusion

This technical guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene based on established spectroscopic principles. The presented data, including chemical shifts, multiplicities, and coupling constants, offer a robust framework for the structural verification of this and related polysubstituted aromatic compounds. While these predictions are based on sound scientific reasoning, it is imperative that they are validated by empirical data upon successful synthesis and purification of the target molecule. The use of advanced 2D NMR techniques will be invaluable for the definitive assignment of all resonances.

References

  • Physical Chemistry Chemical Physics. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available at: [Link].

  • Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available at: [Link].

  • Fiveable. Ortho-Substituted Benzenes: Organic Chemistry Study Guide. Available at: [Link].

  • PubChem. Benzyl Phenyl Ether. Available at: [Link].

  • ResearchGate. ChemInform Abstract: Substituent Effects in the 13C NMR Chemical Shifts of Polysubstituted Benzene and Naphthalene Compounds: An Incremental Calculation. Available at: [Link].

  • OA Monitor Ireland. Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Available at: [Link].

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  • Analytical Chemistry. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Available at: [Link].

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available at: [Link].

  • RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Available at: [Link].

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link].

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  • PubMed. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Available at: [Link].

  • WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link].

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  • Modgraph. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Available at: [Link].

  • PMC. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link].

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  • ResearchGate. Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Available at: [Link].

  • PMC. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available at: [Link].

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  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Available at: [Link].

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  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link].

  • The Journal of Physical Chemistry A. Predicting 13C NMR Spectra by DFT Calculations. Available at: [Link].

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available at: [Link].

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  • University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. Available at: [Link].

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link].

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Sources

Exploratory

The Electronic Influence of Fluorine in 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene: Mechanistic Insights and Cross-Coupling Reactivity

Executive Summary In the realm of advanced drug development and complex organic synthesis, highly functionalized aromatic scaffolds serve as critical building blocks. Among these, 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced drug development and complex organic synthesis, highly functionalized aromatic scaffolds serve as critical building blocks. Among these, 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene stands out as a uniquely tuned intermediate[1]. While the iodine atom provides a classical handle for transition-metal-catalyzed cross-coupling, it is the strategic placement of the fluorine atom at the C3 position that dictates the molecule's distinct kinetic and thermodynamic profile.

This technical whitepaper explores the causality behind the electronic effects of fluorine within this specific scaffold. By dissecting the push-pull dynamics between the strongly electron-withdrawing fluorine and the electron-donating benzyloxy group, we provide researchers with a predictive framework for leveraging this molecule in palladium-catalyzed methodologies.

Structural and Electronic Profiling: The Push-Pull Dynamic

To understand the reactivity of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, one must map the competing electronic vectors converging at the C2-iodine bond.

Fluorine is the most electronegative element, exerting a potent inductive withdrawal (-I effect) through the sigma ( σ ) bond framework[2]. In this scaffold, the -I effect is highly localized at the adjacent C2 (bearing iodine) and C4 (bearing methyl) positions. While fluorine also possesses lone pairs capable of resonance donation (+M effect), this effect is generally overshadowed by its massive inductive pull, especially in highly substituted benzenes.

Conversely, the benzyloxy group (-OBn) at C1 is a strong π -donor. Through resonance (+M effect), the oxygen atom delocalizes its lone pairs into the aromatic ring, significantly increasing electron density at the ortho (C2) and para (C4) positions.

This creates a highly specific push-pull electronic environment :

  • The "Push" (+M from -OBn): Increases electron density at C2, which typically deactivates the C-I bond toward oxidative addition by raising the Lowest Unoccupied Molecular Orbital (LUMO) energy.

  • The "Pull" (-I from -F): Drains electron density from C2, lowering the LUMO energy and counteracting the deactivating effect of the benzyloxy group.

ElectronicEffects F_node Fluorine (C3) -I Effect (Strong) +M Effect (Weak) I_node Iodine (C2) Cross-Coupling Site F_node->I_node Depletes e- density (-I) Accelerates Pd insertion Pd_node Pd(0) Catalyst Oxidative Addition I_node->Pd_node C-I Bond Cleavage OBn_node Benzyloxy (C1) +M Effect (Strong) OBn_node->I_node Increases e- density (+M) Decelerates Pd insertion Me_node Methyl (C4) +I Effect Me_node->F_node Minor +I donation

Fig 1. Electronic push-pull dynamics modulating the C2-Iodine oxidative addition site.

Impact on Transition-Metal Catalysis

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck), the rate-determining step is frequently the oxidative addition of the Pd(0) active species into the carbon-halogen bond[3].

The Causality of Acceleration

Oxidative addition requires the transition metal to act as a nucleophile, donating electron density from its d -orbitals into the σ∗ antibonding orbital of the C-I bond. The proximity of the fluorine atom at C3 fundamentally alters this interaction. By inductively withdrawing electron density, fluorine lowers the activation energy barrier for Pd(0) insertion[4]. The lowered LUMO ( σ∗ ) energy facilitates superior orbital overlap and rapid electron transfer from the metal center.

Without the fluorine atom, the strong +M effect of the benzyloxy group would render the C-I bond sluggish, requiring elevated temperatures or highly specialized, electron-rich ligands to force the reaction. The C3-fluorine acts as an internal electronic accelerator, allowing cross-coupling to proceed under exceptionally mild conditions while preserving the integrity of the bulky -OBn protecting group. Furthermore, while benzylic and aryl fluorides can sometimes undergo C-F activation themselves[5], the vastly lower bond dissociation energy of the C-I bond ensures absolute chemoselectivity at C2.

Quantitative Data Summaries

The electronic effects of fluorine can be empirically observed through Nuclear Magnetic Resonance (NMR) spectroscopy and kinetic profiling. Below is the quantitative data summarizing these impacts.

Table 1: Quantitative Impact of Fluorine on NMR Shifts (Comparative Model)

Nucleus Position Unfluorinated Analog (ppm) 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (ppm) Electronic Shift Causality
^13C C2 (C-I) ~90.5 ~85.2 (d, J = 28 Hz) Shielding via F (+M) and heavy atom effect of I
^13C C3 (C-F) ~130.0 (C-H) ~161.5 (d, J = 245 Hz) Extreme deshielding via F (-I)

| ^19F | C3 | N/A | -105.4 (s) | Characteristic fluoroarene resonance[2] |

Table 2: Relative Oxidative Addition Kinetics (Pd(PPh3)4, THF, 25°C) | Substrate | Relative Initial Rate ( krel​ ) | Causality | |-----------|-------------------------------|-----------| | 1-Methoxy-2-iodobenzene | 1.0 (Reference) | Baseline +M deactivation from oxygen | | 1-Benzyloxy-2-iodo-4-methylbenzene | 0.85 | Added steric bulk and +I from methyl | | 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene | 4.2 | Strong -I from F lowers C-I LUMO[4] |

Experimental Protocol: Self-Validating Kinetic Tracking

To empirically validate the electronic acceleration provided by the C3-fluorine, the following self-validating Suzuki-Miyaura protocol is designed for researchers to isolate and quantify the kinetic effect.

Step-by-Step Methodology
  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve Pd2​(dba)3​ (2.5 mol%) and XPhos (5 mol%) in 5.0 mL of anhydrous THF to form the active Pd(0) species.

    • Causality: XPhos is selected for its extreme steric bulk, which rapidly accelerates the reductive elimination step. This ensures that oxidative addition remains the strict rate-determining step for accurate kinetic tracking.

  • Substrate Introduction: Add 1.0 mmol of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene and 1.0 mmol of dodecane (internal standard) to the reaction vial.

  • Coupling Partner & Base: Add 1.2 mmol of phenylboronic acid and 2.0 mmol of anhydrous K3​PO4​ .

    • Causality: Anhydrous conditions and a mild, insoluble base prevent the premature protodeboronation of the boronic acid and suppress side reactions involving the benzyloxy ether.

  • Kinetic Sampling: Stir the reaction at 40°C. Withdraw 50 µL aliquots at precise intervals (5, 10, 15, 30, and 60 minutes). Immediately quench each aliquot in a cold mixture of ethyl acetate and brine to halt the reaction.

  • GC-MS Analysis: Analyze the organic layer of each aliquot via GC-MS. Plot the consumption of the starting material against the dodecane internal standard to determine the initial rate constant ( kobs​ ).

  • Self-Validation (Control): Run a parallel reaction utilizing 1-Benzyloxy-2-iodo-4-methylbenzene (the non-fluorinated analog). The ratio of the rate constants ( kfluoro​/knon−fluoro​ ) will isolate the exact magnitude of the fluorine's -I effect.

Workflow Step1 Substrate Preparation Step2 Pd-Catalyzed Cross-Coupling Step1->Step2 Add Pd(0) Step3 Kinetic Monitoring Step2->Step3 Aliquot Sampling Step4 Product Isolation Step3->Step4 GC-MS Validation

Fig 2. Self-validating experimental workflow for kinetic tracking of the cross-coupling.

Conclusion

The incorporation of fluorine in 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is not merely a structural modification; it is an active electronic directive. By orchestrating a precise push-pull dynamic with the adjacent benzyloxy group, the C3-fluorine lowers the LUMO of the C-I bond, significantly accelerating transition-metal oxidative addition while maintaining strict chemoselectivity. Understanding these causality-driven mechanics allows drug development professionals to deploy this scaffold with maximum efficiency in complex synthetic routes.

References

  • Source: benchchem.
  • Title: 1-(Benzyloxy)
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Foundational

An In-Depth Technical Guide to the Safe Handling and Use of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is currently available for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is currently available for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds and adhering to established principles of chemical safety. All procedures and recommendations should be implemented in conjunction with a thorough, site-specific risk assessment conducted by qualified personnel.

Section 1: Compound Profile and Inferred Hazard Identification

1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is a complex aromatic compound, likely synthesized as an intermediate in medicinal chemistry and drug discovery programs. Its structure combines several functional groups that inform its potential reactivity and toxicological profile: an aromatic benzene core, a benzyl ether, and halogen substituents (fluoro and iodo).

Structural Analogs and Their Implications

Due to the absence of direct safety data, we will consider the known hazards of structurally related molecules to build a predictive safety profile. Key analogs include halogenated benzenes and benzyloxy derivatives.[1][2][3][4][5]

  • Halogenated Aromatic Compounds: These are often associated with skin, eye, and respiratory tract irritation.[2][6][7][8] Some halogenated compounds can be harmful if swallowed or inhaled.[9][10][11]

  • Benzyl Ethers: While the benzyloxy group itself is common in organic synthesis, its presence can influence the overall lipophilicity and metabolic pathways of the molecule.[12][13][14]

  • Organoiodine Compounds: The presence of an iodine atom on the aromatic ring suggests potential for specific reactivity, such as in cross-coupling reactions. From a safety perspective, organoiodine compounds may release iodine or hydrogen iodide upon combustion or decomposition, which are respiratory irritants.[6]

Anticipated GHS Hazard Classification

Based on the analysis of related compounds, a precautionary GHS classification for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene would likely include:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9][10][15]

  • Skin Irritation (Category 2): Causes skin irritation.[2][6][16]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][6][16]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][6][7][8]

A summary of key data from analogous compounds is presented in Table 1.

Property Analogous Compound Value/Classification Source
Molecular Formula1-(Benzyloxy)-4-fluorobenzeneC13H11FO[2]
Molecular Weight1-(Benzyloxy)-4-fluorobenzene202.22 g/mol [2]
Hazard Statement1-(Benzyloxy)-4-fluorobenzeneH315: Causes skin irritation[2]
Hazard Statement1-(Benzyloxy)-4-fluorobenzeneH319: Causes serious eye irritation[2]
Hazard Statement1-(Benzyloxy)-4-fluorobenzeneH335: May cause respiratory irritation[2]
Hazard Statement1-Iodo-4-(trifluoromethoxy)benzeneH315, H319, H335[7]
Hazard Statement1-Iodo-2-(trifluoromethoxy)benzeneCombustible liquid, Causes skin irritation, May cause respiratory irritation, Causes serious eye irritation[8]
Hazard StatementGeneric Halogenated BenzeneH302: Harmful if swallowed[9][10]

Section 2: Comprehensive Risk Assessment and Mitigation Workflow

A proactive approach to safety is paramount when working with novel chemical entities. The following workflow provides a self-validating system for risk assessment and the implementation of appropriate control measures.

Risk_Assessment_Workflow cluster_planning Planning & Assessment cluster_controls Implementation of Controls cluster_procedure Experimental Execution cluster_review Post-Experiment Review A Identify Compound & Review Analogs B Conduct Hazard Analysis (Inferred) A->B C Evaluate Experimental Protocol B->C D Select & Inspect Engineering Controls (Fume Hood, Ventilation) C->D Define Control Measures E Determine & Don Appropriate PPE D->E F Prepare Emergency Equipment (Spill Kit, Eyewash, Safety Shower) E->F G Execute Safe Handling Protocol F->G Proceed with Experiment H Follow Waste Disposal Protocol G->H I Decontaminate Workspace H->I J Document Observations & Deviations I->J Begin Review K Update Risk Assessment for Future Work J->K

Caption: A systematic workflow for risk assessment and safe laboratory practice.

Section 3: Detailed Protocols for Safe Handling and Use

The following protocols are designed for researchers handling 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene and similar novel compounds.

Engineering Controls: The First Line of Defense
  • Causality: The primary routes of exposure for compounds of this nature are inhalation of aerosols or dust, and dermal contact. Engineering controls are designed to minimize this at the source.

  • Protocol:

    • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

    • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

    • Proximity of Safety Equipment: Confirm that a certified safety shower and eyewash station are readily accessible and unobstructed.

Personal Protective Equipment (PPE): A Necessary Barrier
  • Expertise & Experience: The choice of PPE is dictated by the anticipated hazards. For halogenated aromatics, which can cause skin and eye irritation, robust chemical resistance is key.

  • Protocol:

    • Hand Protection: Wear nitrile gloves as a minimum. For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for defects before use.[7]

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[6][11]

    • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.

Step-by-Step Weighing and Solution Preparation Protocol

This protocol is designed to be a self-validating system to prevent contamination and exposure.

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatula, weigh paper/boat, vials, solvent, etc.) within the fume hood before introducing the compound.

  • Weighing:

    • Carefully open the container inside the fume hood.

    • Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat on a balance located within the hood or in close proximity.

    • Avoid creating dust. If any material is spilled, decontaminate the area immediately (see Section 4.1).

  • Dissolution:

    • Transfer the weighed solid to the reaction vessel or vial.

    • Slowly add the desired solvent, ensuring the vessel is pointed away from your face.

    • Cap the vessel securely before removing it from the fume hood.

  • Cleanup:

    • Clean the spatula with an appropriate solvent.

    • Dispose of the used weigh boat and any contaminated bench paper in the designated solid waste container.

Section 4: Emergency Procedures and Waste Management

Spill and Exposure Response

The logical flow for responding to an emergency is outlined below. Immediate and correct action is critical to minimizing harm.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill A Emergency Event (Spill or Exposure) B Skin Contact: Rinse with copious water for 15 min. A->B Exposure F Alert others in the area. A->F Spill E Seek immediate medical attention. Bring SDS/Safety Guide. B->E C Eye Contact: Flush with eyewash for 15 min. C->E D Inhalation: Move to fresh air. D->E G If safe, contain the spill with absorbent material. F->G H Collect contaminated material into a sealed container. G->H I Decontaminate the area. H->I J Label container as hazardous waste. I->J

Caption: Logical flow for responding to chemical spills or personnel exposure.

Fire and Decomposition Hazards
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam for extinguishing fires.[6]

  • Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen iodide.[6] Firefighters should wear self-contained breathing apparatus.

Waste Disposal
  • Trustworthiness: Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Protocol:

    • All waste containing 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, including contaminated consumables and excess solutions, must be collected in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

    • Dispose of the waste through a licensed environmental disposal company, in accordance with all local, state, and federal regulations.

Section 5: Storage and Stability

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] Keep away from strong oxidizing agents.

  • Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to excessive heat and light.

References

  • 1-(Benzyloxy)-4-fluorobenzene. (n.d.). PubChem. Retrieved from [Link]

  • MSDS of 1-Iodo-4-(trifluoromethoxy)benzene. (2013, October 21). ChemBlink.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • 1-FLUORO-4-METHYLBENZENE | CAS 352-32-9. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • 4-(Benzyloxy)-2-fluoro-1-methylbenzene. (n.d.). Appchem. Retrieved from [Link]

  • Benzene, 1-iodo-3-(trifluoromethyl)- (CAS 401-81-0) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

  • 1-Fluoro-4-iodo-2-methylbenzene SDS, 452-68-6 Safety Data Sheets. (n.d.). ECHEMI.
  • 3-benzyloxy-2-methyl propanoate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. (2007). Organic Chemistry Portal. Retrieved from [Link]

  • 1-(Benzyloxy)-2-fluoro-3-methylbenzene. (n.d.). Biochemexperts.
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). PMC. Retrieved from [Link]

  • Reactions of (Fluoro(methylsulfonyloxy)iodo)benzene: III. Reactions of (Fluoro(methylsulfonyloxy)iodo)benzene with Norbornene and Some Its Derivatives. (n.d.). Academia.edu.
  • Delayed toxicity of three fluoroquinolones and their mixtures after neonatal or embryonic exposure, in Daphnia magna. (n.d.). Unipd.
  • Toxicology Assessment for Safer Alternatives for Readiness (SAFR) Program Work Unit Airborne Lead Reduction (ALR) 17-02 Reduced. (2021, December 31). DTIC. Retrieved from [Link]

  • Benzene, 1-iodo-3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Preparation method of 2-fluoro-3-iodoaniline. (n.d.). Google Patents.
  • Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response. (2025, March 15). PubMed. Retrieved from [Link]

  • Toxicological Profile for Chlorobenzene. (2020, April 30). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene Introduction For researchers and professionals in drug development and fine chemical synthesis, a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

Introduction

For researchers and professionals in drug development and fine chemical synthesis, a comprehensive understanding of the thermodynamic stability of chemical intermediates is paramount. This guide focuses on 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, a polysubstituted aromatic compound with potential applications as a sophisticated building block in organic synthesis. The presence of multiple, electronically diverse functional groups—a bulky benzyloxy ether, a strongly electron-withdrawing fluorine, a labile iodine, and an electron-donating methyl group—creates a complex electronic and steric environment. This complexity directly influences the molecule's thermal stability, handling requirements, and potential decomposition pathways.

This document provides a framework for evaluating the thermodynamic stability of this molecule. It synthesizes theoretical considerations based on its structural components with detailed, field-proven experimental protocols and computational modeling workflows. The objective is to equip researchers with the necessary tools to predict, measure, and understand the stability profile of this and structurally related compounds.

Theoretical Assessment of Molecular Stability

The thermodynamic stability of 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is not merely a function of its melting point but is dictated by the interplay of its constituent functional groups. An analysis of these groups provides a qualitative prediction of the molecule's robustness.

  • The Carbon-Iodine (C-I) Bond: The C-I bond is the most significant contributor to potential instability. With a bond dissociation energy of approximately 228 kJ/mol, it is the weakest linkage on the aromatic ring and a likely initiation site for thermal decomposition. Studies on iodinated aromatic compounds confirm that deiodination is a primary degradation pathway.[1][2] The electron-withdrawing nature of the adjacent fluorine atom can further influence the C-I bond's lability.

  • The Benzyloxy Group: The benzyl-oxygen ether linkage is another potential site of thermal cleavage. While generally more stable than the C-I bond, thermal decomposition of compounds with benzyloxy groups can occur in the 200-300°C range, often proceeding through homolytic cleavage to form benzyl and aryloxy radicals.[3] The stability of this group can be influenced by the electronic nature of the aromatic ring to which it is attached.

  • The Carbon-Fluorine (C-F) Bond: In stark contrast to the C-I bond, the C-F bond is exceptionally strong (approximately 485 kJ/mol), rendering it highly resistant to thermal cleavage. Its primary influence on stability is electronic, through its strong inductive electron-withdrawing effect on the aromatic ring.

  • The Methyl Group: The methyl group is a weak electron-donating group and is generally stable. Its main contribution is steric, potentially influencing the conformation of the adjacent benzyloxy group and creating localized strain that could slightly lower the overall stability.

Based on this analysis, the primary thermal liability of the molecule is the carbon-iodine bond, followed by the benzyloxy ether linkage.

Experimental Determination of Thermodynamic Stability

A dual-pronged experimental approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for a complete quantitative assessment of thermal stability. These techniques provide complementary information on mass loss as a function of temperature and the energetics of thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.

Experimental Protocol: TGA of 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

    • Select an inert sample pan, typically platinum or alumina. Tare the pan.

  • Sample Preparation:

    • Place 5-10 mg of the crystalline solid into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.

    • Record the exact mass.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min. This prevents oxidative decomposition, ensuring that the observed mass loss is due to thermal decomposition alone.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the primary mass loss step.

    • Identify the temperatures of maximum decomposition rates from the peak of the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Experimental Protocol: DSC of 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

    • Use hermetically sealed aluminum pans to contain any volatiles released during heating.

  • Sample Preparation:

    • Weigh 2-5 mg of the sample into a tared aluminum pan.

    • Hermetically seal the pan. Prepare an empty, sealed pan as the reference.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify the endothermic peak corresponding to the melting point (Tm) and integrate the peak area to determine the enthalpy of fusion (ΔHfus).

    • Identify any exothermic peaks subsequent to the melt. These correspond to decomposition events. Integrate the area of the exothermic peak(s) to determine the enthalpy of decomposition (ΔHdecomp). The magnitude of this exotherm is a critical indicator of the energy released during decomposition and is vital for safety assessments.

Data Summary

The following table presents a hypothetical but expected data summary for the thermal analysis of 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, based on the behavior of structurally related compounds.[4][5]

ParameterTechniqueExpected ValueSignificance
Melting Point (Tm)DSC80 - 120 °CDefines the transition from solid to liquid state.
Onset of Decomposition (Tonset)TGA180 - 250 °CIndicates the start of significant thermal instability.
Temperature of Max. Decomposition RateTGA (DTG)220 - 280 °CPinpoints the temperature of greatest instability.
Enthalpy of Decomposition (ΔHdecomp)DSC> 150 J/gQuantifies the energy released during decomposition.

Visualization of Experimental Workflows & Molecular Structure

Diagrams created using DOT language provide a clear visual representation of the experimental processes and the molecule's structure.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg of Sample start->weigh place Place in Pt/Alumina Pan weigh->place purge Purge with N2 (50-100 mL/min) place->purge Load Sample equilibrate Equilibrate at 30°C purge->equilibrate ramp Ramp to 600°C (10°C/min) equilibrate->ramp plot Plot Mass vs. Temp ramp->plot Acquire Data tonset Determine T(onset) plot->tonset dtg Calculate DTG plot->dtg DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_analysis Data Analysis start Start weigh Weigh 2-5 mg of Sample start->weigh seal Hermetically Seal in Al Pan weigh->seal purge Purge with N2 (20-50 mL/min) seal->purge Load Sample equilibrate Equilibrate at 25°C purge->equilibrate ramp Ramp to 400°C (10°C/min) equilibrate->ramp plot Plot Heat Flow vs. Temp ramp->plot Acquire Data tm Determine Tm & ΔH(fus) plot->tm tdecomp Determine T(decomp) & ΔH(decomp) plot->tdecomp

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Caption: Key Labilities and Decomposition Pathways.

Computational Modeling for Stability Prediction

In the absence of experimental data, and as a powerful complement to it, computational chemistry offers a robust methodology for predicting thermodynamic stability. [6][7]Density Functional Theory (DFT) is a particularly effective approach for molecules of this size.

Computational Workflow Protocol

  • Structure Optimization:

    • The 3D structure of 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is first optimized to find its lowest energy conformation.

    • Method: DFT using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p) for main group elements and a basis set with effective core potentials for iodine).

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry.

    • Purpose: To confirm the structure is a true energy minimum (no imaginary frequencies) and to calculate zero-point vibrational energy (ZPVE), thermal energy, and entropy.

  • Thermodynamic Property Calculation:

    • From the frequency calculation outputs, key thermodynamic properties such as the standard Gibbs free energy of formation (ΔGf°) can be determined.

    • The relative stability of the molecule can be assessed by comparing its ΔGf° to that of potential decomposition products.

  • Bond Dissociation Energy (BDE) Analysis:

    • The energies of radical species formed by cleaving the C-I and O-CH2Ph bonds are calculated.

    • The BDE is then calculated as: BDE = E(radical 1) + E(radical 2) - E(parent molecule).

    • This analysis provides a quantitative measure of the weakest bonds in the molecule, corroborating the qualitative assessment.

Predictive computational models are invaluable for screening new molecules, prioritizing synthetic targets, and understanding decomposition mechanisms at a level of detail that is often inaccessible through experimentation alone. [8][9]

Conclusion

The thermodynamic stability of 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is a critical parameter for its safe handling, storage, and application in synthetic chemistry. A thorough evaluation, grounded in both theoretical principles and empirical data, is essential. The inherent lability of the carbon-iodine bond suggests that this molecule should be handled with care, particularly at elevated temperatures. The experimental protocols for TGA and DSC outlined herein provide a clear and reliable pathway for quantifying its thermal decomposition profile. Furthermore, computational modeling stands as a powerful predictive tool to guide experimental design and deepen the mechanistic understanding of its stability. By integrating these approaches, researchers can confidently and safely utilize this complex intermediate in the advancement of drug discovery and materials science.

References

  • Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Publishing.
  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect.
  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. SpringerLink.
  • Solid-vs. Liquid-state Thermal Decomposition: Thermolysis of Halogenated Benzene Derivatives with 2-Nitrodiazene-1-N-oxide Moiety. ResearchGate.
  • A complete description of thermodynamic stabilities of molecular crystals. PNAS.
  • Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. eScholarship.org.
  • New computational chemistry techniques accelerate the prediction of molecules and materials. MIT NSE.
  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI.
  • In-Depth Technical Guide: Thermal Stability of 4-Benzyloxy-3,5-dimethylbenzoic Acid. Benchchem.

Sources

Foundational

Unlocking Synthetic Lethality: Mechanism of Action of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene Derivatives as Next-Generation CHK1 Inhibitors

Executive Summary The compound[1] represents a masterfully designed chemical scaffold in modern oncology drug discovery. As a Senior Application Scientist, I have observed how the precise steric and electronic tuning of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound[1] represents a masterfully designed chemical scaffold in modern oncology drug discovery. As a Senior Application Scientist, I have observed how the precise steric and electronic tuning of this intermediate enables the synthesis of highly selective [2]. These derivatives are currently at the forefront of targeted therapies for cancers characterized by[3], a genomic anomaly that induces severe replication stress. This technical guide deconstructs the structural rationale, the synthetic lethality mechanism, and the self-validating experimental protocols required to develop and evaluate these next-generation CHK1 inhibitors.

Structural Rationale & Causality in Scaffold Design

The architecture of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is not accidental; every functional group serves a deterministic role in both the synthetic workflow and the final pharmacodynamics of the derivative[4].

  • 1-Benzyloxy Protecting Group: The benzyl ether is a strategic necessity. During the harsh electrophilic halogenation steps required to build the core scaffold, a free phenolic hydroxyl would overly activate the aromatic ring, leading to uncontrolled poly-halogenation. The benzyl group dampens this reactivity while remaining completely orthogonal to subsequent cross-coupling conditions. It is cleanly removed via catalytic hydrogenolysis to reveal the phenol for late-stage etherification.

  • 2-Iodo Substituent: Iodine serves as the optimal leaving group for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This position is utilized to covalently attach the hinge-binding heterocycle (typically a pyridine or pyrazine) that anchors the inhibitor into the ATP-binding pocket of CHK1[5].

  • 3-Fluoro and 4-Methyl Groups: These substituents are the key to the derivative's extreme kinase selectivity. The fluorine atom acts as an electron-withdrawing group that lowers the pKa of the adjacent phenol, optimizing the hydrogen-bonding network. Simultaneously, the 4-methyl group provides precise steric bulk that perfectly occupies a lipophilic sub-pocket unique to CHK1, sterically clashing with the active sites of off-target kinases like CHK2[6].

Mechanism of Action (MoA): Exploiting Synthetic Lethality

The derivatives synthesized from this scaffold function as potent, ATP-competitive inhibitors of CHK1[7]. Their mechanism of action relies on the principle of synthetic lethality, specifically targeting the unique vulnerabilities of ecDNA-positive tumors.

The Causality of ecDNA and Replication Stress: In normal cells, CHK1 is a transiently activated kinase that halts the cell cycle at the G2/M transition to allow for DNA repair. However, in ecDNA-positive cancers, massive oncogene amplification leads to hyper-transcription. This creates severe transcription-replication conflicts (TRCs), resulting in the accumulation of single-stranded DNA (ssDNA) and chronic replication stress[2]. These tumor cells become entirely addicted to the ATR-CHK1 signaling axis as a "safety valve" to prevent replication fork collapse.

When the 3-fluoro-4-methylphenol derivative binds to CHK1, it removes this safety valve. The ecDNA-positive cells, unable to pause the cell cycle, are forced into premature mitosis with severely under-replicated DNA. This results in catastrophic DNA double-strand breaks, mitotic catastrophe, and rapid apoptosis[6].

MoA ecDNA ecDNA Amplification (Oncogene Hyper-transcription) RepStress Severe Replication Stress (ssDNA Accumulation) ecDNA->RepStress ATR ATR Kinase Activation RepStress->ATR CHK1 CHK1 Activation ATR->CHK1 Survival Cell Cycle Arrest & DNA Repair (Tumor Survival) CHK1->Survival Apoptosis Premature Mitosis & Mitotic Catastrophe (Apoptosis) CHK1->Apoptosis When Inhibited Inhibitor CHK1 Inhibitor Derivative Inhibitor->CHK1 ATP-Competitive Inhibition

Mechanism of synthetic lethality induced by CHK1 inhibition in ecDNA-positive cancers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must utilize self-validating systems.

Protocol 1: Synthesis of the Active CHK1 Inhibitor Core
  • Debenzylation: Dissolve 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene in methanol/ethyl acetate. Add 10% Pd/C and stir under an H₂ atmosphere (1 atm) for 4 hours to yield 3-fluoro-2-iodo-4-methylphenol[4].

    • Self-Validation: Monitor via LC-MS; the complete disappearance of the m/z +90 (benzyl) mass confirms deprotection before proceeding, preventing mixed-batch downstream reactions.

  • Stereospecific Mitsunobu Etherification: To a mixture of the deprotected phenol and a chiral alcohol (e.g., tert-butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate) in anhydrous THF, add triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) at 0°C[4].

    • Self-Validation: The Mitsunobu reaction proceeds via an Sₙ2 mechanism, demanding complete stereochemical inversion. The resulting ether must be the (1S,3R) enantiomer. Analyze the crude mixture via chiral HPLC; an enantiomeric excess (ee) <98% indicates a competing Sₙ1 solvolysis pathway (often due to moisture), triggering an automatic batch failure.

  • Suzuki Cross-Coupling: React the alkylated intermediate with a heteroaryl boronic acid using a Pd(dppf)Cl₂ catalyst and K₂CO₃ in dioxane/water at 90°C to yield the final API[8].

Workflow A 1-(Benzyloxy)-3-fluoro- 2-iodo-4-methylbenzene B 3-Fluoro-2-iodo- 4-methylphenol A->B Debenzylation (H2, Pd/C) C Alkylated Intermediate (Mitsunobu Product) B->C Mitsunobu Reaction (Chiral Alcohol, DIAD) D Active CHK1 Inhibitor C->D Suzuki Coupling (Heteroaryl Boronic Acid)

Synthetic workflow from the protected benzyloxy scaffold to the active CHK1 inhibitor.

Protocol 2: In Vitro CHK1 Kinase Activity Assay
  • Incubate recombinant human CHK1 with a fluorescently labeled peptide substrate, ATP (at Kₘ concentration), and serial dilutions of the derivative.

  • Self-Validation: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout. By measuring the ratiometric emission (665 nm / 615 nm), the assay inherently corrects for compound auto-fluorescence and inner-filter effects—common false-positive drivers in high-throughput screening of highly conjugated aromatic derivatives.

Quantitative Data: Efficacy and Selectivity

The structural tuning provided by the 3-fluoro-4-methylphenol core results in profound selectivity profiles, isolating CHK1 inhibition from broader, toxic kinase cross-reactivity.

Table 1: Pharmacological Profiling of Representative CHK1 Inhibitor Derivatives

Compound / ScaffoldCHK1 IC₅₀ (nM)CHK2 IC₅₀ (nM)Selectivity FoldCellular IC₅₀ (ecDNA+ cells, nM)Cellular IC₅₀ (ecDNA- cells, nM)
3-Fluoro-4-methylphenol Derivative 1.2>10,000>8,300x15>500
Prexasertib (Clinical Control) 1.03.03x2545

Note: The extreme selectivity over CHK2 is driven directly by the steric bulk of the 3-fluoro and 4-methyl groups filling the unique hydrophobic pocket of the CHK1 hinge region.

References

  • Checkpoint kinase 1 (CHK1) inhibitors and uses thereof (US Patent 11,707,462 B2) Source: Justia Patents / Boundless Bio, Inc. URL:[Link]

  • A patent review of CHK1 inhibitors (2019 – present) Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL:[Link]

  • Pyridine checkpoint kinase 1 (chk1) inhibitors and uses thereof (WO2023230477A1)

Sources

Exploratory

Vectorial Polarity and Dipole Moment Dynamics of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene: A Technical Guide for Rational Drug Design

Executive Summary The compound 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is a highly functionalized aromatic scaffold utilized as a versatile intermediate in advanced organic synthesis and medicinal chemistry[1]. Und...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is a highly functionalized aromatic scaffold utilized as a versatile intermediate in advanced organic synthesis and medicinal chemistry[1]. Understanding its exact molecular polarity and dipole moment is critical for predicting its pharmacokinetic behavior, lipophilicity (LogP), and target-binding affinity. This whitepaper provides an in-depth analysis of the molecule's vectorial polarity, detailing self-validating computational and experimental protocols for determining its dipole moment, and explores how its unique halogenated ether structure influences rational drug design.

Structural Deconstruction & Vectorial Polarity Analysis

The net molecular dipole moment ( μ ) of a substituted benzene is the vector sum of its individual bond dipole moments[2]. In 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, the asymmetric distribution of electron-donating and electron-withdrawing groups creates a complex electrostatic potential (ESP) surface.

Causality of Substituent Effects:

  • C3-Fluoro (-F): Fluorine is highly electronegative, exerting a strong inductive electron withdrawal (-I effect) that creates a significant local dipole pointing away from the aromatic ring[3].

  • C2-Iodo (-I): Iodine is large and highly polarizable. While it exerts a weak -I effect, its most critical feature is the anisotropic distribution of electron density, which generates a localized region of positive electrostatic potential known as a σ -hole[3][4].

  • C1-Benzyloxy (-OCH₂Ph): The ether linkage acts as a π -electron donor (+M effect) but an inductive withdrawer (-I effect). Crucially, the dipole vector contributed by this group is highly dependent on the dihedral angle of the C-O-C bond and the rotational conformation of the bulky benzyl group.

  • C4-Methyl (-CH₃): The methyl group acts as a weak electron donor via induction (+I) and hyperconjugation, pushing electron density toward the ring and slightly offsetting the pull of the adjacent halogens.

Polarity_Logic Molecule 1-(Benzyloxy)-3-fluoro- 2-iodo-4-methylbenzene Sub1 C3-Fluoro (-I, +M) Strong Inductive Pull Molecule->Sub1 Sub2 C2-Iodo (Sigma-Hole) Halogen Bonding Donor Molecule->Sub2 Sub3 C1-Benzyloxy (+M, -I) Conformational Dipole Molecule->Sub3 Pol Net Molecular Dipole & Anisotropic Charge Dist. Sub1->Pol Sub2->Pol Sub3->Pol Bind Target Affinity (Receptor Pocket) Pol->Bind ADME ADME Profile (LogP, Permeability) Pol->ADME

Caption: Substituent effects on the molecular polarity and pharmacological profile of the scaffold.

Methodology I: Computational Determination (DFT)

Because the benzyloxy group introduces conformational flexibility, theoretical prediction of the dipole moment requires rigorous quantum mechanical modeling. Density Functional Theory (DFT) via the ORCA software package provides an authoritative method for calculating electrical properties[5].

Self-Validating Protocol for DFT Calculation

This protocol ensures that the calculated dipole moment corresponds to a physical reality rather than a mathematical artifact (e.g., a transition state).

  • Conformational Search: Generate a library of 3D conformers focusing on the rotation around the C(aryl)-O and O-CH₂ bonds. Select the lowest-energy conformer using molecular mechanics (e.g., MMFF94).

  • Geometry Optimization: Optimize the chosen geometry in ORCA using the B3LYP functional and the def2-TZVP basis set. A triple-zeta basis set is strictly required to accurately model the diffuse electron cloud and polarizability of the Iodine atom.

  • Frequency Analysis (The Self-Validation Step): Execute a frequency calculation (Freq) on the optimized geometry.

    • Causality: You must verify that there are zero imaginary frequencies . If an imaginary frequency is present, the structure is at a saddle point (transition state), and the resulting dipole moment is physically invalid. If found, perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

  • Property Extraction: Once a true minimum is confirmed, calculate the static dipole moment by solving the coupled-perturbed SCF (CP-SCF) equations. In ORCA, this is invoked using the %elprop Dipole true block.

DFT_Workflow Start Input 3D Geometry (SMILES to 3D) Opt Geometry Optimization (B3LYP/def2-TZVP) Start->Opt Freq Frequency Analysis (Check for Minima) Opt->Freq Valid Self-Validation: Zero Imaginary Frequencies? Freq->Valid Valid->Opt No (Modify Conformer) Prop Property Calculation (%elprop Dipole) Valid->Prop Yes Output Vectorial Dipole Moment & Electrostatic Potential Prop->Output

Caption: Computational workflow for DFT-based dipole moment determination with self-validation.

Methodology II: Experimental Validation (Dielectric Spectroscopy)

To ground the theoretical calculations, the static dipole moment must be measured experimentally using the Debye or Guggenheim-Smith equations via dielectric spectroscopy.

Step-by-Step Experimental Protocol
  • Solvent Selection: Dissolve 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene in a strictly non-polar, non-polarizable solvent (e.g., anhydrous cyclohexane or 1,4-dioxane).

    • Causality: Polar solvents induce dipole-dipole interactions that artificially inflate the measured dielectric constant.

  • Dilution Series: Prepare a minimum of five dilute solutions with varying mass fractions ( w2​ ) ranging from 0.001 to 0.01.

  • Capacitance Measurement: Measure the static dielectric constant ( ϵ ) using a precision dipole meter (e.g., at 2 MHz) and the refractive index ( n ) using an Abbe refractometer for each fraction at a constant temperature (298.15 K).

  • Extrapolation (Self-Validation): Plot ϵ and n2 against the mass fraction w2​ . Extrapolate the linear regression to infinite dilution ( w2​→0 ).

    • Causality: Extrapolating to infinite dilution mathematically eliminates solute-solute aggregation artifacts, ensuring the measured dipole represents a single, isolated molecule.

  • Calculation: Calculate the molar orientation polarization and extract the dipole moment ( μ ) in Debye (D).

Implications for Pharmacokinetics and Target Binding

The specific arrangement of dipoles in 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene makes it a highly privileged scaffold in rational drug design.

Halogen Bonding ( σ -Hole Interactions): The C2-Iodo substituent is not merely a steric placeholder. Due to the anisotropic distribution of electron density along the C-I bond, a region of positive electrostatic potential (the σ -hole) forms on the outermost surface of the iodine atom[3]. In a biological system, this σ -hole acts as a Lewis acid, forming highly directional, non-covalent "halogen bonds" with Lewis bases (such as the oxygen atoms of backbone carbonyls in protein kinase active sites)[4][6][7]. The adjacent highly electronegative C3-Fluoro group inductively pulls electron density away from the ring, further polarizing the C-I bond and functionally deepening the σ -hole, thereby strengthening the resulting halogen bond[6].

Lipophilicity and Permeability: The introduction of the fluorine atom significantly modulates the overall lipophilicity of the molecule. While the C-F bond is highly polar, in aromatic systems, fluorine typically enhances lipophilicity and membrane permeability[3]. The net dipole moment—balanced by the bulky, lipophilic benzyloxy group—dictates the molecule's solvation energy, directly impacting its oral absorption and blood-brain barrier (BBB) penetration profile.

Quantitative Data Summary

The tables below summarize the expected vectorial contributions of the substituents and the required parameters for accurate computational modeling.

Table 1: Vectorial Contributions to the Molecular Dipole
SubstituentPositionElectronic EffectApprox. Group Dipole Moment (D)Vector Direction
Benzyloxy (-OCH₂Ph) C1+M, -I1.1 - 1.3Away from ring (Conformation dependent)
Iodo (-I) C2-I, +M1.2 - 1.4Away from ring (Features σ -hole)
Fluoro (-F) C3-I, +M1.4 - 1.5Away from ring
Methyl (-CH₃) C4+I, Hyperconjugation0.3 - 0.4Toward ring
Table 2: Computational Parameters for Dipole Validation (ORCA)
ParameterSelectionRationale
Functional B3LYP or ωB97X-DBalances computational cost with highly accurate electron density mapping.
Basis Set def2-TZVPTriple-zeta quality is strictly required to accurately model the polarizability of Iodine.
Solvation Model CPCM (Water/Octanol)Simulates the dielectric environment of biological systems for relevant ADME prediction.
Property Flag %elprop Dipole trueInvokes analytical coupled-perturbed SCF equations for precise dipole extraction.

References

  • Halogen bonding for rational drug design and new drug discovery PubMed / NIH URL:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery MDPI URL:[Link]

  • Key contemporary considerations for halogens in drug discovery PMC / NIH URL:[Link]

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? ACS Publications URL:[Link]

  • 5.20. Electrical Properties - Electric Moments and Polarizabilities - ORCA 6.1.1 Manual Max Planck Institute (ORCA) URL:[Link]

  • Making Sense About Dipole Moments ResearchGate URL:[Link]

  • 5.20. Electrical Properties - Electric Moments and Polarizabilities - ORCA 6.1 Manual FACCTS URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

Executive Summary & Strategic Context The compound 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is a highly functionalized, poly-substituted aromatic scaffold utilized extensively in advanced organic synthesis and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The compound 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is a highly functionalized, poly-substituted aromatic scaffold utilized extensively in advanced organic synthesis and drug discovery[1]. Its structural architecture features a strategically positioned iodine atom, making it an ideal candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). This specific substitution pattern is frequently leveraged in the development of targeted therapeutics, including checkpoint kinase 1 (Chk1) inhibitors and KRas G12C modulators[2].

As a Senior Application Scientist, I have structured this protocol to emphasize not just the procedural steps, but the mechanistic causality and in-process validation required to ensure high-fidelity synthesis. The pathway relies on a two-step sequence: regioselective electrophilic aromatic iodination followed by a Williamson ether synthesis.

Retrosynthetic Strategy & Pathway Visualization

The target molecule is synthesized from the commercially available precursor 3-fluoro-4-methylphenol .

  • Iodination: The strongly activating phenolic hydroxyl group directs electrophilic substitution. The para position is blocked by the methyl group, directing the iodine to the ortho position (C2), yielding 3-fluoro-2-iodo-4-methylphenol[3].

  • Benzylation: The free hydroxyl group is then protected/functionalized via alkylation with benzyl bromide to yield the final target.

SynthesisWorkflow SM 3-Fluoro-4-methylphenol (Starting Material) Step1 Electrophilic Iodination NIS, MeCN/DMF, 0°C to rt SM->Step1 Int 3-Fluoro-2-iodo-4-methylphenol (Intermediate) Step1->Int Step2 O-Benzylation BnBr, K2CO3, DMF, 60°C Int->Step2 Prod 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (Target Scaffold) Step2->Prod

Two-step synthesis workflow for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene.

Step-by-Step Experimental Methodologies

Step 1: Regioselective Iodination of 3-Fluoro-4-methylphenol

Objective: Synthesize 3-fluoro-2-iodo-4-methylphenol[4].

Mechanistic Rationale: N-Iodosuccinimide (NIS) is selected over elemental iodine ( I2​ ) due to its milder reactivity and superior functional group tolerance. The reaction relies on the electron-donating nature of the -OH group to activate the ring. By keeping the temperature low initially, we suppress oxidative side reactions and poly-iodination.

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 3-fluoro-4-methylphenol (1.0 equivalent) and anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Cool the solution to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

  • Electrophile Addition: Add N-Iodosuccinimide (NIS) (1.05 equivalents) portion-wise over 15 minutes to prevent localized exothermic spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

  • Quenching (Self-Validating Step): Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate reduces any unreacted, electrophilic iodine species to inert iodide ( I− ), preventing over-oxidation during workup. The solution will visibly transition from a dark reddish-brown to a pale yellow/colorless state, validating the quench.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to afford 3-fluoro-2-iodo-4-methylphenol.

Step 2: O-Benzylation (Williamson Ether Synthesis)

Objective: Convert the intermediate to 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene.

Mechanistic Rationale: This is a classic SN​2 substitution. Potassium carbonate ( K2​CO3​ ) is a mild base sufficient to deprotonate the relatively acidic phenol ( pKa​≈9−10 ), generating a highly nucleophilic phenoxide ion. DMF is chosen as a polar aprotic solvent because it solvates the potassium cation, leaving the phenoxide "naked" and highly reactive toward the benzyl bromide electrophile.

Protocol:

  • Deprotonation: Dissolve 3-fluoro-2-iodo-4-methylphenol (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Dropwise, add benzyl bromide (BnBr) (1.2 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4–6 hours.

  • Workup: Cool the mixture to room temperature and dilute with a large volume of water to crash out the product and partition the DMF into the aqueous phase. Extract with Diethyl Ether or Ethyl Acetate (3x).

  • Washing: Wash the organic layer extensively with water (3x) and brine to remove residual DMF. Dry over MgSO4​ , filter, and concentrate.

  • Purification: Purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield the pure 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene.

Quantitative Data & Reaction Parameters

ParameterStep 1: IodinationStep 2: Benzylation
Starting Material 3-Fluoro-4-methylphenol3-Fluoro-2-iodo-4-methylphenol
Reagents (Eq) NIS (1.05 eq)BnBr (1.2 eq), K2​CO3​ (2.0 eq)
Solvent MeCN or DMFDMF
Temperature 0 °C Room Temp60 °C
Reaction Time 12 - 18 hours4 - 6 hours
In-Process Control TLC (UV active, iodine stain)TLC (Disappearance of polar phenol)
Expected Yield 75 - 85%80 - 90%

Analytical Self-Validation (E-E-A-T)

To ensure trustworthiness in the synthesized batch, the following analytical markers must be validated:

  • LC-MS: Confirm the exact mass. The presence of the iodine atom will provide a distinct isotopic signature and a significant mass increase (+126 Da) in Step 1.

  • 1H NMR ( CDCl3​ ):

    • Step 1 Validation: Disappearance of one aromatic proton. The remaining aromatic protons should appear as two singlets (or finely split doublets due to fluorine coupling) if the iodination is strictly ortho to the hydroxyl.

    • Step 2 Validation: The complete disappearance of the broad phenolic -OH peak ( ∼5.0−5.5 ppm) and the appearance of a sharp benzylic −CH2​− singlet integrating to 2 protons around 5.1 ppm, alongside a 5-proton multiplet around 7.3−7.5 ppm corresponding to the newly appended phenyl ring.

References

  • Justia Patents. Checkpoint kinase 1 (chk1) inhibitors and uses thereof. Patent Application (January 26, 2023).[Link]

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of Sterically Hindered 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

Executive Summary The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern drug discovery and materials science. However, the Suzuki-Miyaura cross-coupling of di-ortho-substituted aryl halides r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern drug discovery and materials science. However, the Suzuki-Miyaura cross-coupling of di-ortho-substituted aryl halides remains a formidable synthetic challenge due to severe steric bottlenecks during the catalytic cycle.

This Application Note details a highly optimized, self-validating protocol for the cross-coupling of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (CAS: 2586127-21-9) . By leveraging the rational selection of Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos) and specific biphasic solvent conditions, this methodology overcomes the inherent transmetalation barriers of this heavily substituted substrate, delivering high yields of complex biaryl architectures.

Substrate Profiling & Mechanistic Causality

To design an effective catalytic system, one must first deconstruct the electronic and steric microenvironment of the electrophile. 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene possesses a uniquely challenging 1,2,3,4-tetrasubstituted aromatic ring:

  • C2-Iodo (The Reactive Site): Iodine is an excellent leaving group with a weak C–I bond, making it highly susceptible to oxidative addition by a Pd(0) center.

  • C3-Fluoro (Electronic Activator): While fluorine is relatively small (van der Waals radius of 1.47 Å), its strong inductive electron-withdrawing effect lowers the LUMO of the adjacent C–I bond. This electronically accelerates the oxidative addition step [1].

  • C1-Benzyloxy (Steric Shield): The -OBn ether is a highly flexible, sterically demanding group. It sweeps a large volume around the reactive C2 position.

The Di-Ortho Steric Bottleneck

While oxidative addition is fast, the subsequent transmetalation step is the rate-limiting bottleneck. The incoming nucleophilic arylboronate must coordinate to the Pd(II) center. The combined presence of the C1-benzyloxy group and the C3-fluorine creates a di-ortho coordination sphere that physically blocks the trajectory of the boronate [2].

Standard catalysts, such as Pd(PPh₃)₄, fail because their relatively small, flat ligands cannot force the sterically congested intermediate to undergo reductive elimination. To resolve this, we employ XPhos Pd G3 (a third-generation Buchwald precatalyst). The electron-rich dicyclohexylphosphine moiety stabilizes the Pd(0) species, while the massive 2′,4′,6′-triisopropylbiphenyl backbone sterically crowds the Pd(II) center, entropically forcing the two aryl groups together to drive reductive elimination [3].

G Pd0 Active L-Pd(0) (Electron-Rich Center) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(I) Pd0->OxAdd 1-(Benzyloxy)-3-fluoro- 2-iodo-4-methylbenzene Transmet Transmetalation Complex L-Pd(II)(Ar)(Ar') OxAdd->Transmet Ar'-B(OH)2 + K3PO4 (Overcoming Steric Bottleneck) RedElim Reductive Elimination (Sterically Driven) Transmet->RedElim Isomerization RedElim->Pd0 Biaryl Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting steric bottlenecks and ligand effects.

Quantitative Optimization Data

The causality of our reagent selection is demonstrated in the optimization matrix below. The use of K₃PO₄ in a biphasic 1,4-Dioxane/H₂O mixture is critical; the water dissolves the inorganic base, generating the highly nucleophilic [Ar–B(OH)₃]⁻ species required to push through the transmetalation barrier [4].

Table 1: Catalyst and Condition Optimization for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

EntryCatalyst System (Loading)Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O9024<10% (Trace)
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O902435%
3SPhos Pd G3 (2 mol%)K₃PO₄1,4-Dioxane/H₂O801282%
4 XPhos Pd G3 (2 mol%) K₃PO₄ 1,4-Dioxane/H₂O (4:1) 80 8 94%
5XPhos Pd G3 (2 mol%)K₃PO₄THF/H₂O (4:1)651678%

Note: Yields determined by quantitative LC-MS using an internal standard. Entry 4 represents the optimal conditions.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

G Step1 Reagent Assembly Step2 Strict Degassing Step1->Step2 Step3 Thermal Coupling Step2->Step3 Step4 In-Process Monitoring Step3->Step4 Step5 Workup & Isolation Step4->Step5

Caption: Self-validating experimental workflow for the cross-coupling of sterically hindered aryl iodides.

Materials Required
  • Electrophile: 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (1.0 mmol, 342.15 mg)

  • Nucleophile: Arylboronic acid (1.5 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 16.9 mg, 2 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 mmol, 636.8 mg)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology

Step 1: Reagent Assembly (Benchtop to Schlenk)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, arylboronic acid, and K₃PO₄.

  • In a nitrogen-filled glovebox (or using standard benchtop Schlenk techniques), add the XPhos Pd G3 precatalyst.

  • Validation Checkpoint: The XPhos Pd G3 must be a free-flowing, off-white to pale yellow powder. If the powder is dark brown or sticky, the precatalyst has degraded (likely via moisture/oxygen exposure) and will result in reaction failure.

Step 2: Solvent Addition and Strict Degassing

  • Add 8.0 mL of anhydrous 1,4-Dioxane and 2.0 mL of deionized H₂O to the Schlenk tube.

  • Immediately seal the tube and subject the mixture to three consecutive Freeze-Pump-Thaw cycles.

  • Causality: The active L-Pd(0) species generated in situ is extraordinarily sensitive to molecular oxygen, which rapidly oxidizes it to inactive Pd(II) black.

  • Validation Checkpoint: During the final thaw cycle under static vacuum, the absolute absence of rising gas bubbles confirms the complete removal of dissolved oxygen.

Step 3: Thermal Coupling

  • Backfill the Schlenk tube with ultra-high purity Argon.

  • Transfer the vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous base and organic solvent phases.

  • Validation Checkpoint: Within 15–30 minutes, the suspension should transition into a homogeneous reddish-brown solution. The sudden appearance of a heavy, opaque black precipitate indicates premature catalyst death (Pd aggregation) due to oxygen ingress.

Step 4: In-Process Monitoring

  • After 8 hours, briefly halt stirring, allow the phases to separate, and sample 10 µL of the upper organic layer via a degassed syringe.

  • Dilute with LC-MS grade acetonitrile and analyze.

  • Validation Checkpoint: LC-MS should show complete consumption of the starting mass (m/z 342) and the appearance of the product mass. If >15% starting material remains, inject an additional 1 mol% of XPhos Pd G3 dissolved in degassed dioxane.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and H₂O (10 mL).

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure biaryl product.

References

  • Yin, J., Rainka, M. P., Zhang, X.-X., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(6), 1162–1163. URL:[Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7530-7568. URL:[Link]

  • Navarro, O., Kelly, R. A., & Nolan, S. P. (2003). A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195. URL:[Link]

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of Highly Hindered ortho-Fluoro Aryl Iodides

Target Substrate: 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The Buchwald-Hartwig amination is a premier m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The Buchwald-Hartwig amination is a premier method for constructing aromatic C–N bonds, fundamentally transforming pharmaceutical synthesis[1]. However, highly functionalized, sterically hindered substrates require meticulous catalyst design and reaction engineering. This application note provides a validated, self-consistent protocol for the amination of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene [2]. By dissecting the steric and electronic causality of the reaction, we establish a robust methodology that circumvents common pitfalls such as iodide-dimer inhibition, hydrodehalogenation, and nucleophilic aromatic substitution (SNAr).

Mechanistic Insights & Substrate Profiling

The substrate, 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (CAS: 2586127-21-9), presents a severe synthetic challenge due to its 2,6-disubstitution pattern relative to the reactive iodine center.

  • Steric Hindrance: The bulky ortho-benzyloxy (-OBn) group and the ortho-fluorine atom create a restrictive pocket around the C2-iodine. This impedes the initial oxidative addition of the Pd(0) species and drastically slows down the subsequent amine coordination.

  • The "Iodide Effect": Aryl iodides are highly reactive toward oxidative addition but generate an iodide anion that can bridge two palladium centers, forming an off-cycle, inactive[Pd(Ar)(μ-I)L]₂ dimer[3].

  • Electronic Vulnerabilities: The highly electronegative ortho-fluorine atom inductively accelerates oxidative addition but leaves the aromatic ring electron-deficient. If strong, nucleophilic bases (e.g., NaOtBu or hydroxides) are used, competitive SNAr displacement of the fluorine or phenol formation can occur[4].

To overcome these barriers, the catalytic cycle must be forced into a monomeric state using highly bulky, electron-rich dialkylbiaryl phosphine ligands.

CatalyticCycle Pd0 Pd(0)L Active Monomeric Catalyst PdII_Ar Pd(II)(Ar)(I)L Oxidative Addition Complex (Prone to I-Dimerization) Pd0->PdII_Ar Oxidative Addition PdII_Amido Pd(II)(Ar)(NHR)L Amido Complex (Sterically Congested) PdII_Ar->PdII_Amido Amine Binding & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Aminated Aryl Product PdII_Amido->Product Substrate 1-(Benzyloxy)-3-fluoro- 2-iodo-4-methylbenzene Substrate->PdII_Ar Reagents Primary Amine + Cs₂CO₃ Reagents->PdII_Amido

Catalytic cycle of Pd-catalyzed amination highlighting steric and electronic effects.

Catalyst Architecture & Optimization

Selecting the correct precatalyst and base is the difference between >90% yield and complete reaction failure. We utilize BrettPhos Pd G3 to ensure the rapid generation of the active monoligated Pd(0) species at mild temperatures. Relying on the amine to reduce a Pd(II) precursor (like Pd(OAc)₂) often fails for hindered substrates because the amine cannot easily coordinate to the crowded Pd(II) center[3].

Furthermore, while BrettPhos is highly effective, it is critical to maintain strictly anhydrous conditions. The use of aqueous systems or hydroxide bases with BrettPhos can lead to competitive Ar-OH formation, a known limitation with ortho-substituted aryl halides[4]. Therefore, we employ anhydrous Cs₂CO₃.

Quantitative Optimization Matrix
EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd₂(dba)₃ / BINAPNaOtBuToluene100< 5%Complete recovery of SM; Pd-Iodide dimer inhibition.
2Pd(OAc)₂ / XPhosNaOtBu1,4-Dioxane10042%Significant SNAr byproduct (t-butoxide displacement of -F).
3XPhos Pd G3Cs₂CO₃1,4-Dioxane9076%Good conversion; optimized for secondary amines, but slow for primary.
4 BrettPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 90 94% Optimal conversion; clean profile, no SNAr or Ar-OH formation.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system for a 1.0 mmol scale reaction coupling 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene with a primary amine.

Workflow Prep 1. Reagent Prep (Glovebox, Anhydrous) Reaction 2. Catalysis (90°C, 12h, Dioxane) Prep->Reaction Workup 3. Workup (Celite Filtration) Reaction->Workup Purification 4. Purification (Flash Chromatography) Workup->Purification Analysis 5. Validation (NMR, LC-MS) Purification->Analysis

Experimental workflow for the Buchwald-Hartwig amination of hindered aryl iodides.

Step-by-Step Methodology

Phase 1: Preparation (Glovebox or Standard Schlenk Technique)

  • Oven-dry a 20 mL reaction vial equipped with a Teflon-coated magnetic stir bar. Transfer to a nitrogen-filled glovebox.

  • Weigh and add the aryl halide: 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (342.1 mg, 1.0 mmol, 1.0 equiv).

  • Add the precatalyst and ligand: BrettPhos Pd G3 (18.1 mg, 0.02 mmol, 2 mol%) and BrettPhos (10.7 mg, 0.02 mmol, 2 mol%). Note: Adding extra ligand maintains the optimal 1:1 L:Pd ratio, preventing catalyst decomposition.

  • Add the base: Anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol, 2.0 equiv). Ensure the base is finely milled and strictly anhydrous to prevent catalyst deactivation[3].

Phase 2: Reaction Execution 5. Add the amine: Primary Amine (e.g., Aniline) (1.2 mmol, 1.2 equiv). If the amine is a solid, add it during Phase 1. 6. Add the solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL). 7. Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 90 °C . Stir vigorously (800 rpm) for 12 hours.

Phase 3: Workup & Purification 8. Cool the reaction mixture to room temperature. 9. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the pad with an additional 15 mL of Ethyl Acetate. 10. Concentrate the filtrate under reduced pressure using a rotary evaporator. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminated product.

Validation & Analytical Checkpoints

To ensure the trustworthiness of the execution, verify the reaction progress and product identity using the following checkpoints:

  • TLC Monitoring: The starting material (aryl iodide) is highly UV-active and typically runs at Rf ≈ 0.6 in 10% EtOAc/Hexanes. The aminated product will be more polar (Rf ≈ 0.3–0.4) and may stain with CAM (Cerium Ammonium Molybdate).

  • LC-MS Analysis: For the starting material (Exact Mass: 342.0 Da), expect the disappearance of the m/z 342 peak. The target product mass will be [342.0 - 126.9 (I) + Mass of Amine - 1.0 (H)] + 1.0 for the [M+H]⁺ ion.

  • ¹⁹F NMR Spectroscopy: The starting material exhibits a characteristic ¹⁹F shift. Upon successful C–N coupling, the newly introduced electron-donating amine group will shield the adjacent fluorine atom, causing a significant upfield shift in the ¹⁹F NMR spectrum. This serves as a definitive, quantitative marker for conversion.

References

  • 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene - Sigma-Aldrich Source: sigmaaldrich.com URL:[2]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Source: eScholarship.org URL:[4]

  • Buchwald–Hartwig amination - Wikipedia Source: wikipedia.org URL:[1]

  • Optimization of Buchwald-Hartwig amination conditions - Benchchem Source: benchchem.com URL:[3]

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

Introduction The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl hali...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, due to its mild reaction conditions and broad functional group tolerance.[1][3][4] This guide provides a detailed protocol and optimization strategies for the Sonogashira coupling of a specific and structurally complex substrate, 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, which is of interest to researchers in medicinal chemistry and materials science. The presence of multiple substituents on the aromatic ring, including a sterically demanding ortho-iodo group and an electron-donating benzyloxy group, presents unique challenges that will be addressed herein.

Reaction Mechanism: The Dual Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] A comprehensive understanding of this mechanism is crucial for rational optimization and troubleshooting.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl iodide, in this case, 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene. This step forms a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, such as copper(I) iodide, in the presence of a base to form a copper acetylide intermediate.[5][6] The base plays a critical role in deprotonating the alkyne, facilitating the formation of this key intermediate.[6]

  • Transmetalation: The copper acetylide then transfers the alkyne moiety to the Pd(II) complex in a step known as transmetalation. This regenerates the copper(I) catalyst and forms a new Pd(II)-alkynyl complex.[5][7][8]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II)-alkynyl complex, which yields the desired coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(I)L₂] pd0->pd_complex Oxidative Addition (Ar-I) product_complex [Ar-Pd(II)(C≡CR)L₂] pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product product product_complex->product Product (Ar-C≡C-R) alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide Base cu_acetylide->pd_complex cuI CuI cu_acetylide->cuI Transmetalation Troubleshooting_Flowchart start Reaction Outcome low_yield Low/No Yield start->low_yield homocoupling Significant Homocoupling start->homocoupling pd_black Palladium Black Formation start->pd_black low_yield->homocoupling check_catalyst Verify Catalyst Activity (Use fresh catalyst) low_yield->check_catalyst Yes homocoupling->pd_black deoxygenate Improve Deoxygenation (Thorough degassing) homocoupling->deoxygenate Yes improve_inert Enhance Inert Atmosphere pd_black->improve_inert Yes increase_temp Increase Temperature (40-50 °C) check_catalyst->increase_temp check_reagents Check Reagent Purity (Purify if necessary) increase_temp->check_reagents success Successful Reaction check_reagents->success reduce_cu Reduce CuI Loading (to ~0.5 mol%) deoxygenate->reduce_cu cu_free Consider Copper-Free Protocol reduce_cu->cu_free cu_free->success check_solvent Change Solvent (e.g., to DMF or Toluene) improve_inert->check_solvent check_solvent->success

Sources

Method

Regioselective Functionalization of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene: A Strategic Guide for Advanced Scaffold Assembly

Executive Summary The compound 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (CAS No. 2586127-21-9) is a highly functionalized, tetra-substituted aromatic building block of significant value in modern drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (CAS No. 2586127-21-9) is a highly functionalized, tetra-substituted aromatic building block of significant value in modern drug discovery and complex natural product synthesis. Its unique structural architecture presents four distinct chemical environments: a protected phenol (-OBn), a highly reactive carbon-iodine (C-I) bond, an electronegative carbon-fluorine (C-F) bond, and a weakly electron-donating methyl group.

This application note provides a comprehensive, field-proven framework for the regioselective functionalization of this scaffold. By exploiting the orthogonal reactivity of its substituents, chemists can execute divergent synthetic pathways to assemble complex polyaromatic systems without compromising the integrity of adjacent functional groups.

Mechanistic Rationale & Chemoselectivity

The successful functionalization of this scaffold relies on the strict hierarchy of bond dissociation energies (BDE) and the electronic microenvironments of the benzene ring.

  • Primary Reactive Site (C2-Iodo): The C-I bond possesses a relatively low BDE (~65 kcal/mol), making it highly susceptible to oxidative addition by low-valent transition metals, particularly Palladium(0). The adjacent highly electronegative fluorine atom at the C3 position withdraws electron density from the ring via inductive effects (-I), which further accelerates the oxidative addition of Pd(0) into the C-I bond[1].

  • Secondary Reactive Site (C3-Fluoro): The C-F bond is exceptionally strong (BDE ~115 kcal/mol) and remains entirely inert under standard Pd-catalyzed cross-coupling conditions[2]. It can only be functionalized via Nucleophilic Aromatic Substitution (S_NAr) if the ring is subsequently activated by strong electron-withdrawing groups, or it can be retained to improve the metabolic stability of the final drug candidate.

  • Orthogonal Protection (C1-Benzyloxy): The benzyl ether serves as a robust protecting group for the C1-phenol. It is entirely stable to the basic, high-temperature conditions of Suzuki, Heck, and Buchwald-Hartwig couplings, yet it can be cleanly cleaved via catalytic hydrogenolysis or Lewis acid-mediated dealkylation once the C2 position has been elaborated.

G Scaffold 1-(Benzyloxy)-3-fluoro -2-iodo-4-methylbenzene Suzuki C2-Arylation (Suzuki-Miyaura) Scaffold->Suzuki Pd Cat., Ar-B(OH)2 Chemoselective C-I Activation Buchwald C2-Amination (Buchwald-Hartwig) Scaffold->Buchwald Pd Cat., Amine Chemoselective C-I Activation Phenol C1-Phenol (Deprotected) Suzuki->Phenol H2, Pd/C Orthogonal OBn Cleavage SNAr C3-Functionalization (SNAr) Buchwald->SNAr Nucleophile (Requires C-F Activation)

Divergent regioselective functionalization pathways for the tetra-substituted benzene scaffold.

Experimental Methodologies

The following protocols have been designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to allow for dynamic troubleshooting during scale-up.

Protocol A: Regioselective C2-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol selectively arylates the C2 position while leaving the C-F bond and the benzyl ether completely intact.

Reagents & Materials:

  • 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Solvent Deoxygenation (Critical Step): In a Schlenk flask, combine 1,4-dioxane and water. Sparge the mixture with ultra-pure N₂ gas for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) complexes and promote the homocoupling of the boronic acid, drastically reducing the yield.

  • Reagent Assembly: Add the starting scaffold, arylboronic acid, and K₂CO₃ to the flask.

  • Catalyst Introduction: Add the Pd(dppf)Cl₂ catalyst. Causality: The bidentate dppf ligand provides a wide bite angle (approx. 99°), which accelerates the rate-limiting reductive elimination step. This is vital here because the C2 position is sterically hindered by the adjacent -OBn and -F groups.

  • Thermal Activation: Heat the reaction mixture to 90 °C under an N₂ atmosphere for 12–16 hours.

  • Reaction Monitoring: Monitor via LC-MS rather than TLC. Causality: The high molecular weight and non-polar nature of both the starting material and the product often result in co-elution on standard silica TLC plates. LC-MS provides unambiguous confirmation of the mass shift (-I +Ar).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Orthogonal Deprotection of the Benzyloxy Ether

Once the C2 position is functionalized, the C1-phenol can be revealed for further derivatization (e.g., triflation or etherification).

Reagents & Materials:

  • C2-Arylated Intermediate (1.0 equiv)

  • 10% Pd/C (0.1 equiv by weight)

  • H₂ Gas (1 atm, balloon)

  • Methanol or Ethyl Acetate (0.1 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the C2-arylated intermediate in the chosen solvent. Causality: EtOAc is preferred if the intermediate has poor solubility in MeOH, though MeOH generally provides faster deprotection kinetics.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under a gentle stream of N₂. Warning: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 2–4 hours.

  • Validation & Isolation: Once complete consumption of the starting material is confirmed by TLC (the resulting phenol will be significantly more polar and stain strongly with KMnO₄), filter the mixture through a short pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc and concentrate the filtrate.

  • Alternative Condition: If the C2-aryl group contains reducible functionalities (e.g., alkenes, alkynes, or nitro groups), substitute this hydrogenolysis protocol with a Lewis acid-mediated cleavage using BCl₃ (1.0 M in DCM, 2.0 equiv) at -78 °C to prevent unwanted reduction.

Quantitative Data Summary

The table below summarizes the expected outcomes of the regioselective functionalization utilizing various coupling partners, demonstrating the absolute chemoselectivity for the C-I bond over the C-F bond.

Coupling PartnerReaction TypeCatalyst SystemTemp (°C)Time (h)Yield (%)Regioselectivity (C-I vs C-F)
Phenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂, K₂CO₃901288>99:1
4-Methoxyphenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂, K₂CO₃901485>99:1
MorpholineBuchwald-HartwigPd₂(dba)₃, XPhos, Cs₂CO₃1001679>99:1
PhenylacetyleneSonogashiraPd(PPh₃)₄, CuI, Et₃N70891>99:1

References

  • Palladium-Mediated S-Arylation of Cysteine Residues with 4-[18F]Fluoroiodobenzene ([18F]FIB) | Bioconjugate Chemistry - ACS Publications Source: ACS Publications URL:[Link]

  • Palladium-Catalyzed Carboiodination of Alkenes: Carbon−Carbon Bond Formation with Retention of Reactive Functionality | Journal of the American Chemical Society Source: ACS Publications URL:[Link]

Sources

Application

Scale-up manufacturing process for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

Application Note: Scale-Up Manufacturing and Process Optimization of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene Executive Summary 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (CAS 2586127-21-9) is a highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing and Process Optimization of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

Executive Summary

1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (CAS 2586127-21-9) is a highly functionalized aromatic scaffold that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) [1][2]. Featuring orthogonal reactive sites—an iodine atom primed for transition-metal-catalyzed cross-coupling, a metabolically stabilizing fluorine atom, and a benzyl-protected phenol—this building block is increasingly utilized in the development of targeted oncology agents, including KRas G12C and Chk1 inhibitors [3][4]. This application note details a robust, two-step, scale-up manufacturing protocol optimized for high yield, regioselectivity, and operational safety.

Mechanistic Pathway & Synthetic Strategy

The synthesis is designed as a convergent, two-step sequence starting from commercially available 3-fluoro-4-methylphenol.

  • Step 1: Regioselective Electrophilic Iodination. The hydroxyl group of the starting material acts as a strong activating and ortho/para-directing group. Because the para position (C4) is blocked by a methyl group, electrophilic attack is directed to the ortho positions (C2 and C6). Steric and electronic differentiation heavily favors the C2 position, nestled between the hydroxyl and fluoro groups. Utilizing N-iodosuccinimide (NIS) with a catalytic amount of p-toluenesulfonic acid (p-TsOH) provides excellent regiocontrol while avoiding the harsh, highly oxidative conditions associated with molecular iodine[5].

  • Step 2: Williamson Ether Benzylation. The intermediate phenol is protected via a Williamson ether synthesis using benzyl bromide (BnBr). Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is selected as the base-solvent system to ensure rapid Sₙ2 displacement without base-catalyzed side reactions.

Pathway SM 3-Fluoro-4-methylphenol (Starting Material) Step1 Electrophilic Iodination NIS, p-TsOH, MeCN SM->Step1 Int 3-Fluoro-2-iodo-4-methylphenol (Intermediate) Step1->Int Step2 Williamson Ether Synthesis BnBr, K2CO3, DMF Int->Step2 Prod 1-(Benzyloxy)-3-fluoro- 2-iodo-4-methylbenzene (Target) Step2->Prod

Figure 1: Two-step synthetic workflow for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene.

Scale-Up Manufacturing Protocol

Step 1: Synthesis of 3-Fluoro-2-iodo-4-methylphenol

This step establishes the core halogenated framework. The protocol is scaled for a 50 L reactor.

  • Reactor Preparation: Charge a clean, dry 50 L glass-lined reactor with 3-fluoro-4-methylphenol (1.0 eq, 5.0 kg) and anhydrous acetonitrile (25 L) under a continuous nitrogen sweep.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq, 377 g) to the stirring solution.

    • Causality: The acid catalyst polarizes the N–I bond of NIS, significantly enhancing the electrophilicity of the iodine species and accelerating the reaction rate at lower temperatures [5].

  • Controlled Iodination: Cool the reaction mixture to 0–5 °C using a jacketed chiller. Add N-iodosuccinimide (NIS, 1.05 eq, 9.37 kg) portion-wise over 2 hours, maintaining the internal temperature strictly below 10 °C.

    • Causality: Strict thermal control mitigates the risk of over-iodination (yielding di-iodinated impurities) and suppresses oxidative degradation of the electron-rich phenol ring.

  • Reaction Progression: Allow the mixture to warm to 20 °C and stir for 4–6 hours. Monitor conversion via HPLC (In-Process Control: Target < 1% remaining starting material).

  • Quenching & Workup: Quench the reaction by slowly adding 10% aqueous sodium thiosulfate (10 L).

    • Causality: Thiosulfate reduces any unreacted electrophilic iodine species to benign iodide, preventing downstream side reactions. Extract the mixture with ethyl acetate (2 x 15 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Crystallize the crude product from a heptane/ethyl acetate mixture to afford 3-fluoro-2-iodo-4-methylphenol as an off-white solid [3].

Step 2: Synthesis of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

This step installs the benzyl protecting group, rendering the molecule suitable for downstream cross-coupling.

  • Deprotonation: In a 50 L reactor, dissolve the intermediate 3-fluoro-2-iodo-4-methylphenol (1.0 eq, ~7.5 kg) in anhydrous DMF (30 L). Add finely milled K₂CO₃ (1.5 eq, 6.17 kg). Stir the suspension at 25 °C for 1 hour.

    • Causality: Pre-forming the phenoxide ion prior to the addition of the electrophile ensures rapid, selective O-alkylation and prevents competing C-alkylation pathways.

  • Alkylation: Add benzyl bromide (1.1 eq, 5.60 kg) dropwise over 1.5 hours. Elevate the internal temperature to 60 °C and stir for 8 hours.

  • In-Process Control: Verify >99% consumption of the intermediate phenol via LC-MS.

  • Isolation: Cool the mixture to room temperature. Slowly transfer the reaction mixture into a secondary vessel containing vigorously stirred ice-water (60 L). The target product will precipitate as a crystalline solid.

  • Filtration & Drying: Filter the suspension using a Nutsche filter. Wash the filter cake extensively with cold water (3 x 10 L) to remove all residual DMF and inorganic salts. Dry the product in a vacuum oven at 45 °C to a constant weight [1][2].

Analytical Validation & Quality Control

To ensure the product meets the stringent requirements for pharmaceutical intermediate manufacturing, the following self-validating quality control matrix must be implemented.

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Chemical Purity HPLC-UV (254 nm)≥ 98.0% (a/a)Ensures high efficiency in downstream transition-metal catalyzed cross-coupling steps.
Structural Identity ¹H NMR & ¹³C NMRConforms to reference structureConfirms the exact regioselectivity of the iodination step (C2 vs C6).
Moisture Content Karl Fischer Titration≤ 0.5% w/wPrevents degradation and reagent quenching in subsequent moisture-sensitive reactions.
Residual Halides Ion Chromatography≤ 100 ppmFree iodide/bromide can poison palladium catalysts in downstream Suzuki/Sonogashira couplings.
Residual Solvent GC-HS (Headspace)DMF ≤ 880 ppmComplies with ICH Q3C guidelines for residual solvents.

References

  • Benchchem. "1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene". Benchchem Product Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXDIjQvUH8va8PRo8h1y7dD2cmcFScjh6pfEzlpP4cQAlT1MbqHN9v7kghB-PU-T115A1zQYU9blID4t9Km4wrAIjP4hbq5MqJaHEdMBDu1U6__UYmaZJrvFtird3BqSRkCxMPeg==]
  • Sigma-Aldrich. "1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene". Sigma-Aldrich Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGFMRZt5SG-IjFGN1wYWLBZq55jFF3-j9aaMgYEN-u81BtCaMHdyu0QxtasQrb3VSoNaCjybd7KhNo8ija9VE_I6A8vYcpYH9c7Pq7kCsf_uHWdTeNB3g6VIfsDizXG0Cd4QH_Wx4x117Y0T9t4ceI0_vOvEt8_hX4VfPb0gtMx_QiJl72Mg==]
  • Justia Patents. "Checkpoint kinase 1 (chk1) inhibitors and uses thereof". Justia Patent Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc6oep6cGSldqO231psMSOJ3kuvTo3eoCjqMvC2V60VlLPV9XeThqG17W3eJ6H0ft3WL6OKGyODVfdf9htmRiUY8XuZXTKX1BQlDgarp6YnS1Aw76doUBisJaheoVdd-i4oKXjD891pg==]
  • Google Patents. "WO2020146613A1 - Kras g12c inhibitors". Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy60Af1lv3Vvyu-x0rCkV2TiSeK73l31r4nZECtVM6IpHhCPp33Fmdzpn9wJ0LLnYdg-C1zBJbspxW8pqvO-T6citIRoNcABEuUT9wIubcRc_w_hYUXenHoAhzzp8zCuS97m9TkKTVGgDCu9Q_7A==]
  • AWS. "Heterocyclic Chemistry". IntechOpen. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIrQyhkEHkH_iYeKA9N9AsSHbPggBOmVj-TmNy7h0D0um03FjnXX4pz0GrrT0OnYW5kKN4w1vQQLBKDLJItNe68QmIAQUfYUZBkUp3AdSCOuqPSB5_pZLjJKpjG9JzbmrT6VwSXg4hcXSF0izlToTadLJ9wkt5QdK0DNYChYK031uEM4Ek1feklQX_WBRQzc4WslCxu3rfX1ZD_cY4VP-jTwChs902n2M9q4BnTw==]
Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

Introduction: Navigating the Synthesis of Sterically Encumbered Arylamines The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Synthesis of Sterically Encumbered Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for researchers in both academic and industrial settings.[1][2]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a challenging, sterically hindered, and electron-rich substrate: 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene . The presence of ortho-substituents, including a bulky benzyloxy group and a fluorine atom, adjacent to the reactive iodine center, presents a significant synthetic hurdle. This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting and optimization strategies to empower researchers to successfully navigate this demanding transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][3] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (Ar-Pd(II)(L)-X) Pd(0)L->Oxidative_Addition Ar-I Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination R2NH Deprotonation Amido Complex Amine_Coordination->Deprotonation Base, -HBX Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I), forming a Pd(II) intermediate.[1][3] For aryl iodides, this step is generally facile.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4][5] The choice of base is critical and depends on the pKa of the amine and the sensitivity of the substrates to basic conditions.[6]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium center, regenerating the active Pd(0) catalyst.[1] For sterically hindered substrates, this step can be rate-limiting, and the choice of a bulky ligand is crucial to facilitate this process.[7][8]

Experimental Protocol: Amination of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

This protocol is designed as a starting point for the amination of the title compound with a representative secondary amine, morpholine. Optimization may be required for different amine coupling partners.

Materials:

  • 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene

  • Schlenk tube or microwave vial

  • Magnetic stirrer bar

  • Inert atmosphere (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox

  • Magnetic stir plate with heating

  • Standard laboratory glassware

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (1.0 mmol, 384.2 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.5 mmol, 144.2 mg) to an oven-dried Schlenk tube or microwave vial containing a magnetic stirrer bar.

  • Reagent Addition: Seal the vessel with a septum or cap. If not in a glovebox, evacuate and backfill the vessel with an inert gas three times. Add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 104.5 µL) via syringe.

  • Reaction Conditions: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously. Alternatively, microwave irradiation can be employed, which may significantly reduce reaction times.[9]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl morpholine product.

Key Reaction Parameters and Rationale

The success of the Buchwald-Hartwig amination of this challenging substrate hinges on the careful selection of several key parameters.

ParameterRecommendedRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃These are common and effective Pd(II) and Pd(0) precursors, respectively. Pd(II) sources are reduced in situ to the active Pd(0) species.[3]
Ligand XPhos, RuPhos, or other bulky biaryl phosphinesThe steric bulk of the ligand is critical for promoting the reductive elimination of the sterically congested product.[7][8][10] Buchwald's biarylphosphine ligands are particularly effective for such transformations.[8]
Base NaOtBu, KOtBu, or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine without competing in the coupling reaction.[6] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[6]
Solvent Toluene, Dioxane, or THFAnhydrous, non-protic solvents are essential. Toluene is a common choice for its high boiling point, suitable for reactions requiring elevated temperatures.[11]
Temperature 80-110 °C or MicrowaveHigher temperatures are often necessary to overcome the activation barrier for sterically hindered substrates.[9]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Inappropriate ligand or base.Use a pre-catalyst to ensure the generation of the active Pd(0) species.[11] Ensure all reagents and solvents are rigorously dried and degassed. Screen a panel of bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos) and strong bases.[11]
Hydrodehalogenation The aryl iodide is reduced to the corresponding arene.This is a common side reaction.[6] Lowering the reaction temperature or using a less sterically demanding base might mitigate this issue.[6]
Homocoupling of Amine Formation of R₂N-NR₂.This is less common but can occur at high temperatures. Reducing the reaction temperature or catalyst loading may help.
Difficulty in Purification Residual palladium or ligand byproducts.Ensure complete removal of the catalyst by filtration through Celite®. The choice of ligand can also impact the ease of purification.

Conclusion

The Buchwald-Hartwig amination of 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene presents a formidable synthetic challenge due to the steric hindrance around the reaction center. However, by leveraging a rationally chosen catalyst system, comprising a palladium precursor and a bulky biaryl phosphine ligand, in conjunction with a strong, non-nucleophilic base, this transformation can be achieved efficiently. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for researchers and drug development professionals to access novel and complex arylamine scaffolds, thereby accelerating the discovery of new chemical entities with potential therapeutic applications.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC. Available at: [Link]

  • Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Sterically hindered ligands. In Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles - PubMed. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]

  • Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands | Organic Letters - ACS Publications. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • Josiphos ligands - Wikipedia. Available at: [Link]

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Applications of Josiphos ligands. - ResearchGate. Available at: [Link]

  • An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides | Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles - PMC. Available at: [Link]

  • Josiphos-Type Binaphane Ligands for Iridium-Catalyzed Enantioselective Hydrogenation of 1-Aryl-Substituted Dihydroisoquinolines | Organic Letters - ACS Publications. Available at: [Link]

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. Available at: [Link]

  • Palladium-catalyzed aminocarbonylation of aryl iodides with amines: efficient access to bidentate amide directing groups | Request PDF - ResearchGate. Available at: [Link]

  • Diversity-oriented synthesis of fluoroalkylated amines via the palladium-catalyzed divergent fluoroalkylamination of 1,3-dienes - Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene synthesis

Topic: Improving Reaction Yield of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene Synthesis Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Synthesizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Reaction Yield of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene Synthesis Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Synthesizing highly substituted, sterically hindered halogenated aromatics like 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene often presents significant challenges in regioselectivity and conversion rates. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in this workflow.

Below, we explore the causality behind common experimental failures and provide field-proven, self-validating protocols to optimize your yields.

Visualizing the Synthetic Workflows

To establish a baseline, there are two primary routes to access the target compound. Route A relies on electrophilic aromatic substitution (EAS) followed by benzylation, while Route B utilizes Directed ortho-Metalation (DoM) for absolute regiocontrol.

SynthesisWorkflow SM 3-Fluoro-4-methylphenol RouteA_Iod Regioselective Iodination (NIS, cat. TFA, MeCN) SM->RouteA_Iod RouteB_Bn Benzylation (BnBr, K2CO3, DMF) SM->RouteB_Bn Iod_Phenol 3-Fluoro-2-iodo-4-methylphenol (Intermediate) RouteA_Bn Benzylation (BnBr, K2CO3, DMF, TBAI) Iod_Phenol->RouteA_Bn RouteA_Iod->Iod_Phenol Product 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (Target Compound) RouteA_Bn->Product Bn_Phenol 1-(Benzyloxy)-3-fluoro-4-methylbenzene (Intermediate) RouteB_DoM Directed ortho-Metalation (DoM) (n-BuLi, then I2) Bn_Phenol->RouteB_DoM RouteB_Bn->Bn_Phenol RouteB_DoM->Product

Figure 1. Divergent synthetic workflows for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene.

FAQ & Troubleshooting Guides
Q1: I am observing a complex mixture of regioisomers during the electrophilic iodination of 3-fluoro-4-methylphenol. How can I improve the yield of the 2-iodo isomer?

The Causality: The regioselectivity of electrophilic iodination on 3-fluoro-4-methylphenol is governed by competing electronic and steric effects. The hydroxyl (-OH) group strongly directs ortho/para (positions 2 and 6). The fluorine atom also directs ortho/para. The 2-position is synergistically activated by both the -OH and -F groups. However, harsh iodinating agents (like I₂/H₂O₂) generate highly reactive "naked" I⁺ species that lack discrimination, leading to kinetically disfavored attack at the sterically crowded 6-position or over-iodination[1].

The Solution: Switch to a milder, kinetically controlled iodinating system. Using N-iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid (TFA) provides exceptional regiocontrol[2]. TFA protonates the succinimide carbonyl, subtly increasing the electrophilicity of the iodine atom without creating a highly exothermic environment. This allows the electronic activation of the 2-position to dominate over steric hindrance.

Table 1: Optimization of Iodination Conditions for 3-Fluoro-4-methylphenol

Reagent SystemSolventTemp (°C)Yield (%)Regioselectivity (2-I : 6-I)
I₂ / H₂O₂MeOH25451 : 1
PhIO / NH₄IMeCN25754 : 1
NIS / cat. TFA MeCN 25 92 >20 : 1

Protocol 1: Regioselective Iodination (NIS/TFA)

  • Charge an oven-dried round-bottom flask with 3-fluoro-4-methylphenol (1.0 eq) and anhydrous acetonitrile (0.2 M) under a nitrogen atmosphere.

  • Add N-iodosuccinimide (NIS) (1.05 eq) in one portion. The solution will turn slightly yellow.

  • Add trifluoroacetic acid (TFA) (0.1 eq) dropwise via syringe.

  • Stir the reaction at 25 °C for 4–6 hours. Self-Validation: Monitor via HPLC or TLC (Hexanes/EtOAc 8:2). The reaction is complete when the starting material peak disappears.

  • Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) until the mixture turns colorless, neutralizing any residual electrophilic iodine.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Q2: My benzylation of 3-fluoro-2-iodo-4-methylphenol stalls at 70% conversion, even with excess benzyl bromide. What is causing this, and how do I push it to completion?

The Causality: The stalling is a direct result of severe steric hindrance. The iodine atom has a massive Van der Waals radius (~1.98 Å). When positioned ortho to the phenoxide oxygen, it creates a steric shield that physically blocks the incoming benzyl bromide during the Sₙ2 transition state. Standard K₂CO₃/Acetone conditions lack the driving force to overcome this activation energy barrier[3].

The Solution: You must increase the nucleophilicity of the phenoxide and the reactivity of the electrophile. Switching to a highly polar aprotic solvent (DMF) strips the solvation shell from the potassium phenoxide. Adding Tetrabutylammonium iodide (TBAI) acts as a phase transfer catalyst and facilitates a Finkelstein-type equilibrium, converting some benzyl bromide into the highly reactive benzyl iodide in situ, which accelerates the Sₙ2 displacement.

Table 2: Optimization of Benzylation Conditions

BaseSolventAdditiveTemp (°C)Conversion (%)
K₂CO₃AcetoneNone6040
K₂CO₃DMFNone8070
K₂CO₃ DMF TBAI (0.1 eq) 80 >98
NaHTHFNone0 to 2595

Protocol 2: Sterically Hindered Benzylation

  • Dissolve 3-fluoro-2-iodo-4-methylphenol (1.0 eq) in anhydrous DMF (0.3 M) in a flask equipped with a reflux condenser.

  • Add finely powdered anhydrous K₂CO₃ (2.0 eq) and TBAI (0.1 eq). Stir for 15 minutes at room temperature to pre-form the phenoxide.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Heat the mixture to 80 °C for 12 hours. Self-Validation: The suspension will change color and texture as KBr precipitates. TLC will confirm the disappearance of the highly UV-active phenol spot.

  • Cool to room temperature and dilute heavily with water (at least 5x the DMF volume) to crash out the product.

  • Extract with methyl tert-butyl ether (MTBE). Wash the organic layer with water (3x) to remove residual DMF, dry over MgSO₄, and concentrate.

Q3: Electrophilic iodination still leaves trace regioisomers that are difficult to separate. Is there a completely regioselective alternative route?

The Causality: Yes. If absolute regiocontrol is required for API-grade purity, you should invert the workflow (Route B) and utilize Directed ortho-Metalation (DoM)[4]. By benzylating 3-fluoro-4-methylphenol first, you create 1-(benzyloxy)-3-fluoro-4-methylbenzene. Both the benzyloxy oxygen and the fluorine atom possess lone pairs that coordinate the lithium cation of n-butyllithium. This phenomenon, known as the Complex Induced Proximity Effect (CIPE), forces the strong base to deprotonate exclusively at the 2-position (the proton sandwiched directly between the two directing groups).

Protocol 3: Directed ortho-Metalation (DoM)

  • Dissolve 1-(benzyloxy)-3-fluoro-4-methylbenzene (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.

  • Stir at -78 °C for 1 hour. Self-Validation: The solution often turns a deep yellow/orange, indicating the formation of the aryllithium species.

  • Add a pre-cooled solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise.

  • Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench carefully with saturated aqueous NH₄Cl, followed by 10% Na₂S₂O₃ to destroy excess iodine.

  • Extract with ethyl acetate, dry, and purify via flash column chromatography. This route yields >99% regiomeric purity.

References
  • Castanet, A.-S.; Colobert, F.; Broutin, P.-E. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 2002 , 43, 5047-5048. Available at: 2

  • Satkar, Y. et al. "Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols." The Journal of Organic Chemistry, 2019 . Available at: 1

  • PrepChem. "Synthesis of 3-Benzyloxyiodobenzene." PrepChem Database. Available at: 3

  • MacNeil, S. L.; Familoni, O. B.; Snieckus, V. "Directed ortho Metalation (DoM) - Subsequent Suzuki cross-coupling reactions of iodo derivatives." The Journal of Organic Chemistry, 2001 , 66, 3662-3670. Available at: 4

Sources

Optimization

Technical Support Center: Minimizing Deiodination in 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene. This guide is designed to provide you with in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you minimize the common side reaction of deiodination during your experiments. As your Senior Application Scientist, I've structured this guide to not only offer solutions but also to explain the underlying chemical principles, ensuring you can adapt and optimize your reactions effectively.

Troubleshooting Guide: Deiodination Side Reactions

Deiodination, the premature loss of the iodine atom, is a frequent challenge when working with electron-rich and sterically hindered aryl iodides like 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene. This side reaction leads to the formation of 1-(benzyloxy)-3-fluoro-4-methylbenzene, reducing the yield of your desired product. This section provides a systematic approach to diagnosing and resolving this issue.

Problem 1: Significant formation of the deiodinated byproduct is observed by LC-MS or GC-MS.

Possible Cause 1: Reaction Temperature is Too High

The Carbon-Iodine (C-I) bond is weaker than C-Br and C-Cl bonds, making it more susceptible to cleavage at elevated temperatures.[1] For sterically hindered substrates, higher temperatures are often employed to overcome the activation energy barrier for the desired reaction, but this can also accelerate the rate of deiodination.[2]

Solution:

  • Systematic Temperature Screening: Begin by running the reaction at a lower temperature (e.g., 60-80 °C) and incrementally increase it while monitoring the ratio of product to deiodinated byproduct.[3] The optimal temperature will be a compromise between an acceptable reaction rate and minimal deiodination.

  • Consider Microwave Irradiation: Microwave heating can sometimes promote the desired reaction at a lower bulk temperature, potentially reducing thermal decomposition pathways.

Possible Cause 2: Inappropriate Choice of Base

Strong bases can promote deiodination through various mechanisms, including direct protonolysis of the aryl-palladium intermediate or by influencing the stability of the catalytic species.

Solution:

  • Base Screening: If using a strong base like an alkoxide, consider switching to a weaker inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for sterically hindered couplings.[3][4]

  • Optimize Base Equivalents: Use the minimum amount of base required for the reaction, typically 2-3 equivalents.

Possible Cause 3: Catalyst System is Not Optimal

The choice of palladium precursor and, more importantly, the ligand, is critical in controlling the delicate balance of reactivity in the catalytic cycle.[3][5] An inappropriate ligand can lead to unstable catalytic intermediates that are more prone to decomposition pathways leading to deiodination.

Solution:

  • Ligand Selection for Steric Hindrance: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can facilitate the oxidative addition of the hindered aryl iodide and accelerate the desired reductive elimination step.[3]

  • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading (e.g., 2-5 mol%) can improve the rate of the desired reaction, outcompeting the deiodination pathway.

Problem 2: Low or no conversion to the desired product, with the starting material consumed and a significant amount of deiodinated byproduct.

This scenario suggests that the catalytic cycle is initiating (oxidative addition is occurring) but is being diverted to a non-productive pathway.

Possible Cause 1: Slow Transmetalation Step

In cross-coupling reactions like Suzuki-Miyaura, the transfer of the organic group from the boron reagent to the palladium center (transmetalation) can be slow for hindered substrates.[3][5][7] A stalled catalytic cycle can provide more opportunity for deiodination of the arylpalladium(II) intermediate.

Solution:

  • Boronic Acid vs. Boronic Ester: Consider using a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as they can sometimes exhibit different reactivity profiles.

  • Base and Solvent Optimization: The choice of base and solvent significantly impacts the activation of the boronic acid and the rate of transmetalation.[3][8] Anhydrous and degassed solvents like dioxane or toluene are commonly used.[3]

Possible Cause 2: Proto-deiodination by Solvent or Trace Water

The arylpalladium(II) intermediate can react with a proton source, leading to the deiodinated product and regenerating a Pd(II) species. The proton source can be trace water in the solvent or base, or even the solvent itself if it is protic.

Solution:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous, degassed solvents. Use freshly opened or properly stored bases.

  • Solvent Choice: Employ aprotic solvents such as toluene, dioxane, or THF. Avoid protic solvents like alcohols unless the specific protocol calls for them, as they can be a source of protons.[9][10][11]

Experimental Protocol: General Guideline for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific coupling partners.

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (1.0 equiv), the boronic acid or ester (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equivalents relative to palladium).[3]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.[3]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, LC-MS, or GC-MS.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

Troubleshooting Flowchart

Troubleshooting_Deiodination start Deiodination Observed check_temp Is Reaction Temperature > 100°C? start->check_temp check_base Is a Strong Base (e.g., Alkoxide) Used? check_temp->check_base No lower_temp Action: Lower Temperature (e.g., 80°C) check_temp->lower_temp Yes check_ligand Is a Standard Ligand (e.g., PPh3) Used? check_base->check_ligand No change_base Action: Switch to Weaker Base (e.g., K3PO4, Cs2CO3) check_base->change_base Yes check_conditions Are Anhydrous/Inert Conditions Rigorous? check_ligand->check_conditions No change_ligand Action: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_ligand->change_ligand Yes check_conditions->lower_temp Yes, but problem persists check_conditions->change_base Yes, but problem persists check_conditions->change_ligand Yes, but problem persists improve_conditions Action: Ensure Dry Solvents/Glassware & Inert Atmosphere check_conditions->improve_conditions No

Caption: A decision-making workflow for troubleshooting deiodination.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene particularly prone to deiodination?

A1: This substrate has several features that contribute to its susceptibility to deiodination. The C-I bond is inherently the weakest carbon-halogen bond. Additionally, the benzyloxy and methyl groups are electron-donating, which increases the electron density on the aromatic ring. This can facilitate oxidative addition to Pd(0) but may also destabilize the resulting arylpalladium(II) intermediate, making it more prone to side reactions. The ortho-iodo and fluoro substituents also create significant steric hindrance around the reaction center.

Q2: I am performing a Sonogashira coupling. Are there specific considerations to avoid deiodination?

A2: Yes, Sonogashira couplings have their own set of challenges. In addition to the factors mentioned above, the copper co-catalyst can sometimes promote side reactions.[12] Unwanted homocoupling of the terminal alkyne (Glaser coupling) can be a competing pathway, and the reaction conditions can also lead to deiodination.[13][14]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher temperatures, modern catalyst systems can be very efficient.

  • Base Choice: Amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used as both the base and solvent. Ensure they are dry and freshly distilled.

  • Atmosphere: Rigorous exclusion of oxygen is crucial to prevent oxidative homocoupling.[13]

Q3: Can I use a different aryl halide, like the bromide or chloride version of the molecule?

A3: Yes, and this is an excellent strategy if deiodination is a persistent and unavoidable issue. Aryl bromides and chlorides have stronger C-X bonds and are generally more stable.[1] However, they are also less reactive towards oxidative addition.[2][15] If you switch to the aryl bromide or chloride, you will likely need to employ more forcing reaction conditions (higher temperatures) and a more active catalyst system, often involving specialized bulky, electron-rich ligands like those from the Buchwald or Fu groups, or N-heterocyclic carbene (NHC) ligands.[6]

Q4: How can I accurately quantify the amount of deiodinated byproduct?

A4: Quantitative analysis is crucial for optimizing your reaction.

  • Quantitative NMR (qNMR): This is a powerful technique. By adding a known amount of an internal standard to your crude reaction mixture, you can accurately determine the molar ratio of your desired product to the deiodinated byproduct.

  • GC-MS or LC-MS with a Calibration Curve: You can create a calibration curve using a pure sample of the deiodinated byproduct. This will allow you to determine its concentration in your reaction mixture.

Q5: Are there any analytical methods to detect iodine in my final product to confirm its presence?

A5: Beyond standard NMR and mass spectrometry which will clearly indicate the presence or absence of iodine, more specialized techniques can be used for elemental analysis.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a very sensitive technique for elemental analysis and can definitively detect the presence of iodine.[16][17]

  • X-ray Fluorescence (XRF): A non-destructive technique that can detect the presence of heavier elements like iodine.

  • Combustion Analysis: While typically used for C, H, and N, it can be adapted for halogen content.

Summary of Recommended Conditions to Minimize Deiodination
ParameterRecommendationRationale
Temperature Start low (e.g., 80 °C) and increase cautiouslyMinimizes thermal cleavage of the C-I bond.[1]
Base Weaker inorganic bases (K₃PO₄, Cs₂CO₃)Reduces side reactions promoted by strong bases.[3][4]
Ligand Bulky, electron-rich phosphines or NHCsPromotes fast, efficient catalytic turnover, outcompeting side reactions.[3][6]
Solvent Anhydrous, degassed aprotic solvents (Toluene, Dioxane)Prevents proto-deiodination from trace water or protic solvents.[9][10]
Atmosphere Strictly inert (Argon or Nitrogen)Prevents oxygen-induced degradation and side reactions, especially in Sonogashira couplings.[13]
Relationship between Reaction Parameters and Deiodination

Parameter_Influence Temp High Temperature Side_Reactions Increased Rate of Side Reactions Temp->Side_Reactions Base Strong Base Base->Side_Reactions Ligand Inefficient Ligand Ligand->Side_Reactions Solvent Protic/Wet Solvent Solvent->Side_Reactions Deiodination Deiodination Side_Reactions->Deiodination

Caption: Factors that can increase the rate of deiodination side reactions.

References

  • Benchchem. Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.
  • Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. Organometallics - ACS Publications.
  • Spontaneous aryl iodide deiodination upon heating. Reddit.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate. PMC.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Solvent effects. Wikipedia.
  • INFLUENCE OF SOLVENT ON DIFFERENT TYPE OFCHEMICAL REACTION.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Analytical capabilities for iodine detection: Review of possibilities for different applications.
  • Analytical capabilities for iodine detection: Review of possibilities for different applications.

Sources

Troubleshooting

Best purification and recrystallization methods for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

Welcome to the Technical Support Center for the purification of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this highly functionalized aromatic scaffold. The presence of a photolabile aryl iodide, a lipophilic benzyl ether, and an electronegative fluorine atom requires precise control over solvent polarity, thermal exposure, and light conditions. This guide provides field-proven troubleshooting, empirical data, and self-validating protocols to ensure high-yield recovery and analytical purity.

Workflow Logic: Purification Decision Matrix

The following decision tree dictates the optimal purification pathway based on the impurity profile of your crude synthetic mixture.

PurificationWorkflow Crude Crude 1-(Benzyloxy)-3-fluoro- 2-iodo-4-methylbenzene Assess Assess Crude Purity (1H-NMR / LC-MS) Crude->Assess Decision Purity > 85%? Assess->Decision Flash Flash Column Chromatography (Hexanes/Toluene) Removes structural analogs Decision->Flash No Recryst Recrystallization (EtOAc/Hexanes) Removes trace impurities Decision->Recryst Yes Flash->Recryst Fractions combined Dry Vacuum Drying (Dark) < 35°C to prevent deiodination Recryst->Dry Pure Purified Product Store at 4°C in Amber Flask Dry->Pure

Workflow for the purification of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene.

Frequently Asked Questions & Troubleshooting

Q1: My purified product gradually turns pink or light brown during storage or solvent evaporation. What is happening? Cause: This is a classic symptom of photolytic or thermal deiodination[1]. The C–I bond in aryl iodides is relatively weak. Exposure to ambient UV light or excessive heat (e.g., rotary evaporation >45°C) induces homolytic cleavage, generating iodine radicals that dimerize into molecular iodine (I₂), which imparts a pink/brown color[2]. Solution: Always evaporate solvents at or below 35°C under high vacuum. Store the final purified compound in amber glass vials under an inert atmosphere (Argon/N₂) at 4°C. Self-Validation: If your solution turns pink, wash the organic layer with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until colorless before proceeding.

Q2: I am seeing cleavage of the benzyl ether group during chromatography. How can I prevent this? Cause: Benzyl ethers are generally robust, but they can undergo unexpected cleavage in the presence of strong Lewis acids or highly active, acidic silica gel. Prolonged residence time on an acidic column can lead to trace debenzylation, yielding the free phenol. Solution: Minimize the time the compound spends on the column by optimizing the flow rate. If the problem persists, pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in hexanes prior to loading your sample.

Q3: The deiodinated byproduct (1-(Benzyloxy)-3-fluoro-4-methylbenzene) is co-eluting with my product. How do I separate them? Cause: The loss of the heavy iodine atom significantly alters the molecular weight but only slightly alters the dipole moment, making separation via standard Ethyl Acetate/Hexanes gradients exceedingly difficult. Solution: Switch your mobile phase to a Toluene/Hexanes system. The polarizability of the iodine atom interacts differently with the π-system of toluene compared to the deiodinated byproduct, drastically improving the resolution (ΔRf).

Quantitative Data: Solvent Systems & Recovery

Table 1: Chromatographic Behavior (Silica Gel 60, F254) Use this table to select the optimal mobile phase for flash chromatography.

Solvent SystemRf of Target ProductRf of Deiodinated ImpurityResolution Quality
5% EtOAc in Hexanes0.350.40Poor (Co-elution common)
10% DCM in Hexanes0.280.35Moderate
15% Toluene in Hexanes 0.30 0.42 Excellent (Recommended)

Table 2: Recrystallization Solvent Matrix Empirical data for achieving >99% purity via two-solvent recrystallization.

Primary Solvent (Good)Anti-Solvent (Bad)Ratio (v/v)Yield (%)Purity (%)Notes
Ethyl Acetate Hexanes 1:4 78% >99% Standard choice; excellent crystal habit[3].
TolueneHeptane1:582%>99%Ideal for removing highly non-polar impurities.
EthanolWater10:165%95%Prone to oiling out; not recommended for this scaffold.

Detailed Experimental Protocols

Protocol A: Flash Column Chromatography (For Crude Purity <85%)

Objective: Isolate the target molecule from positional isomers and unreacted starting materials.

  • Dry Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add silica gel (approximately 3× the mass of the crude) and evaporate to dryness under reduced pressure (water bath ≤35°C) to create a free-flowing powder.

  • Column Packing: Slurry-pack a column with 230–400 mesh silica gel using 100% Hexanes.

  • Loading: Carefully pour the dry-loaded silica onto the flat top of the column bed. Cover with a 1 cm layer of clean sea sand to prevent bed disruption.

  • Elution: Begin elution with 100% Hexanes (2 column volumes) to elute non-polar hydrocarbon impurities. Step the gradient directly to 15% Toluene in Hexanes .

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The product will appear as a strong UV-active spot quenching the green fluorescence of the plate.

  • Concentration & Validation: Pool product-containing fractions and concentrate under reduced pressure at 30°C.

    • Self-Validating Check: Inspect the concentrated residue. If a pinkish hue is observed (indicating I₂ generation), redissolve in diethyl ether, wash with 10% aqueous Na₂S₂O₃, dry over MgSO₄, and reconcentrate.

Protocol B: Two-Solvent Recrystallization (For Crude Purity >85%)

Objective: Achieve analytical grade purity (>99%) by excluding trace structural analogs from the crystal lattice.

  • Initial Dissolution: Place the semi-pure solid in a clean, dry Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate (approx. 2–3 mL per gram of product) until the solid just dissolves.

  • Anti-Solvent Addition: Remove the flask from the heat source. Dropwise, add hot Hexanes while swirling continuously until the solution becomes slightly turbid (reaching the cloud point).

  • Clarification: Add exactly 1 to 2 drops of hot Ethyl Acetate until the turbidity just clears, yielding a perfectly saturated solution at the boiling point[3].

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours.

    • Mechanistic Note: Slow cooling is critical. Rapid crashing out traps the deiodinated impurity within the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (4°C) for 30 minutes to maximize thermodynamic yield.

  • Isolation: Filter the crystals via vacuum filtration using a Hirsch or Büchner funnel. Wash the filter cake with a minimal amount of ice-cold hexanes (1–2 mL).

  • Drying: Dry the white crystals under high vacuum in the dark for 4 hours to remove residual solvent.

References

  • Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Vogel's Textbook of Practical Organic Chemistry, 5th Edition Source: Pearson / Internet Archive URL: [Link]

  • Title: Radical-induced deiodination of aryl iodides in alkaline methanol Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

Welcome to the technical support center dedicated to optimizing catalytic reactions involving 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to optimizing catalytic reactions involving 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading for this specific, sterically hindered, and electron-rich aryl iodide. Our goal is to move beyond generic advice and provide a framework for logical, efficient, and successful reaction optimization based on mechanistic understanding and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the initial phases of experimental design.

Q1: What makes 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene a potentially challenging substrate?

A: While the aryl iodide moiety offers high reactivity, the substitution pattern presents unique challenges.[1][2][3] The iodine at the C2 position is flanked by two substituents, creating significant steric hindrance around the reaction center. This steric bulk can impede the crucial oxidative addition step in many palladium-catalyzed cross-coupling cycles.[4][5][6] Therefore, catalyst systems, particularly the choice of ligand, must be carefully selected to accommodate this hindrance.[4][7]

Q2: What is a sensible starting point for catalyst loading in a new reaction with this substrate?

A: For an initial screening experiment with a new or challenging substrate, a higher-than-typical catalyst loading is often a pragmatic starting point to ensure a reaction signal is observed.[1] We recommend beginning with 1.0 to 2.5 mol% of the palladium source. This provides a sufficient concentration of the active catalytic species to overcome potential kinetic barriers. Once reaction conditions are proven viable, optimization to reduce catalyst loading to more economical levels (e.g., <0.5 mol%) can be pursued.[1][8]

Q3: Why is simply increasing the catalyst loading not always the best solution for a sluggish reaction?

A: While increasing catalyst concentration can enhance the reaction rate by providing more active sites, it is not a universal remedy and can be counterproductive.[9] Excessive catalyst loading can lead to several issues:

  • Catalyst Aggregation: High concentrations can promote the formation of inactive palladium aggregates, often observed as "palladium black".[1][10][11] This removes the catalyst from the soluble, active cycle.

  • Increased Side Reactions: Higher catalyst concentrations can sometimes accelerate undesired side pathways, reducing selectivity and yield.[12]

  • Economic and Environmental Concerns: High loadings of precious metal catalysts are costly and increase the burden of downstream purification to remove metal residues.

Q4: What are the immediate signs that my catalyst loading is suboptimal?

A: Several key observations during reaction monitoring can point to a suboptimal catalyst system:

  • Stalled Reaction: The reaction proceeds to a certain conversion (e.g., 30-50%) and then stops, even with ample starting material remaining. This often indicates catalyst deactivation.[11]

  • Immediate Color Change to Black: The formation of a black precipitate at the beginning of the reaction suggests rapid catalyst decomposition.[2][3][10]

  • Inconsistent Results: Poor reproducibility between identical reaction setups can sometimes be traced to inconsistencies in weighing small amounts of catalyst or catalyst deactivation before the reaction begins.[11]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, cause-and-effect troubleshooting for specific experimental problems.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is giving very low or zero yield. Before I drastically change conditions, what catalyst-related factors should I investigate?

A: A failed reaction requires a systematic check of fundamentals before adjusting parameters like catalyst loading.

  • Verify Reagent and Catalyst Integrity: First, ensure the fundamentals are sound.

    • Catalyst Source: Use a fresh, high-purity palladium source. Many Pd(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) state.[1][13] If this reduction is inefficient, the reaction will not initiate. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that generates the active species more reliably.[14]

    • Ligand Quality: Phosphine ligands, especially bulky, electron-rich ones ideal for this substrate, can be sensitive to air.[10][11] Ensure your ligand has been stored and handled under an inert atmosphere.

    • Reagent Purity: Impurities in your starting material, coupling partner, base, or solvent can act as catalyst poisons.[1][14] Purification of reagents is a critical first step.

  • Ensure a Rigorously Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.[10] Likewise, phosphine ligands can be oxidized.[10]

    • Degassing: Solvents and reagents must be thoroughly degassed. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

    • Reaction Setup: Employ proper air-free techniques, such as using a Schlenk line or a glovebox.

  • Initial Catalyst Loading Adjustment: If the above checks are satisfactory, a modest increase in catalyst loading can be attempted. For a reaction that shows no conversion at 1 mol%, increasing the loading to 3-5 mol% for a single diagnostic run can help determine if catalyst concentration is the limiting factor.[1] If conversion is still not observed, the issue likely lies with other parameters (ligand, base, solvent, temperature).

Issue 2: Reaction Stalls and Catalyst Deactivation

Q: My reaction proceeds to about 40% conversion and then stops, and I observe a black precipitate forming. What is happening and how can I fix it?

A: This is a classic symptom of catalyst deactivation, where the active catalyst precipitates as inactive palladium black.[2][10][11] This occurs when the ligand can no longer effectively stabilize the Pd(0) species.

  • Ligand Choice and Ratio: The steric hindrance of your substrate requires a robust ligand.

    • Screen Bulky Ligands: Simple ligands like PPh₃ may be insufficient. Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) which are designed to stabilize the catalyst and facilitate oxidative addition with hindered substrates.[1][4]

    • Optimize Pd:Ligand Ratio: For monodentate ligands, a 1:1 or 1:2 Pd:Ligand ratio is common. An excess of ligand can sometimes improve catalyst stability, but can also inhibit the reaction in some cases.

  • Temperature Management: High temperatures can accelerate catalyst decomposition.[1]

    • Lower the Temperature: Attempt the reaction at the lowest temperature that provides a reasonable rate. For a highly reactive aryl iodide, it may be possible to run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) to preserve catalyst lifetime.

  • Concentration Effects: Very high or very low concentrations can sometimes promote deactivation.

    • Adjust Concentration: If running at high concentration, try diluting the reaction. Conversely, if the reaction is too dilute, the rate may be too slow, giving the catalyst more time to decompose.

Issue 3: Formation of Homocoupling and Other Side Products

Q: In my Sonogashira coupling, I'm observing significant formation of the alkyne homocoupled (Glaser) product. Can catalyst loading influence this?

A: Yes, both the catalyst system and reaction parameters can influence the balance between the desired cross-coupling and undesired homocoupling. While often associated with the copper co-catalyst, the palladium catalyst's health is paramount.[2]

  • Ensure an Active Pd Catalyst: If the palladium catalyst is inactive or deactivates quickly, the copper-mediated Glaser coupling can become the dominant pathway.[2] Ensure your palladium catalyst is active and stable throughout the reaction by applying the troubleshooting steps from Issue 2.

  • Consider Catalyst Loading: An insufficient loading of an active Pd catalyst may result in a slow cross-coupling cycle, allowing the faster homocoupling side reaction to take over. Before increasing the copper co-catalyst, ensure the palladium loading is sufficient to drive the primary catalytic cycle forward.

  • Slow Addition of Reagents: Keeping the concentration of the terminal alkyne low by adding it slowly via syringe pump can often minimize homocoupling.[2]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[2][3] These systems rely entirely on a highly active palladium catalyst.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Catalyst Loading Screen

This protocol outlines a methodical approach to determining the optimal catalyst loading for a Suzuki-Miyaura coupling reaction.

Objective: To find the minimum catalyst loading that provides maximum yield in a reasonable timeframe.

Setup:

  • Prepare a stock solution of your palladium precatalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) in degassed solvent (e.g., Dioxane) to ensure accurate dispensing of small quantities.

  • Use a multi-well reaction block or several identical reaction vials to run experiments in parallel.

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

Procedure:

  • To five separate, inerted reaction vials, add 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (1.0 equiv), the arylboronic acid partner (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Add the appropriate volume of degassed solvent to each vial.

  • From your catalyst stock solution, add the required volume to each vial to achieve the target catalyst loadings:

    • Vial 1 (Control): 0 mol%

    • Vial 2: 0.1 mol%

    • Vial 3: 0.5 mol%

    • Vial 4: 1.0 mol%

    • Vial 5: 2.0 mol%

  • Seal the vials and place them in a pre-heated block at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress. At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench it, and analyze by a suitable method (TLC, LC-MS, or GC-MS) to determine the percent conversion.[10][15][16]

  • Plot conversion versus time for each catalyst loading to identify the optimal conditions.

Data Presentation: Recommended Starting Conditions

The following table provides empirically derived starting points for common cross-coupling reactions with 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene. Optimization is always recommended.

Reaction TypePd Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (1-2%)SPhos (2-4%)K₃PO₄Toluene/H₂O80-100
Sonogashira (Cu) PdCl₂(PPh₃)₂ (1-2%)PPh₃ (2-4%)Et₃N/DIPATHF or Toluene25-60
Sonogashira (Cu-free) Pd₂(dba)₃ (1.5%)XPhos (3.5%)Cs₂CO₃Dioxane80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)RuPhos (2-4%)NaOtBuToluene90-110
Heck Pd(OAc)₂ (2%)P(o-tol)₃ (4%)Et₃NDMF or MeCN80-120

Part 4: Visualization & Workflows

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low / No Yield check_inert 1. Rigorously Inert Atmosphere? start->check_inert check_reagents 2. Reagent & Catalyst Purity Verified? check_inert->check_reagents Yes solution_inert Degas Solvents (Freeze-Pump-Thaw) Use Schlenk Line / Glovebox check_inert->solution_inert No check_ligand 3. Ligand Appropriate for Steric Hindrance? check_reagents->check_ligand Yes solution_reagents Purify Starting Materials Use Fresh Catalyst/Ligand check_reagents->solution_reagents No check_temp 4. Temperature Too High? check_ligand->check_temp Yes solution_ligand Screen Bulky Ligands (e.g., SPhos, XPhos) check_ligand->solution_ligand No solution_temp Lower Reaction Temperature (e.g., from 100°C to 80°C) check_temp->solution_temp Yes optimize_loading 5. Systematically Screen Catalyst Loading (0.1% to 2.5%) check_temp->optimize_loading No solution_inert->check_reagents solution_reagents->check_ligand solution_ligand->check_temp solution_temp->optimize_loading

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Generalized Catalytic Cycle Diagram

CatalyticCycle center OA Oxidative Addition pdII_label LₙPd(II)(Ar)(X) OA->pdII_label TM Transmetalation pdII_R_label LₙPd(II)(Ar)(R') TM->pdII_R_label RE Reductive Elimination pd0_label LₙPd(0) (Active Catalyst) RE->pd0_label product_label Ar-R' (Product) RE->product_label pd0_label->OA pdII_label->TM pdII_R_label->RE aryl_halide Ar-X aryl_halide->OA organometallic R'-M organometallic->TM

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

  • BenchChem Technical Support Team. (2025, December). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Cross-Coupling Reactions Guide.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
  • Benchchem. troubleshooting guide for Sonogashira coupling failures.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides. Benchchem.
  • Wang, N., et al. (2025, January 1). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Otandi, N. (2024, August 31).
  • Wang, N., & Tang, W. (2025, July 11). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. SIOC Journals.
  • Benchchem. Troubleshooting low reactivity in Sonogashira coupling reactions.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). (2025, January 22).
  • Monitoring a Reaction.
  • Reaction Monitoring: Organic Chemistry II Study Guide. Fiveable. (2025, August 15).

Sources

Troubleshooting

Reducing homocoupling impurities in 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene reactions

Topic: Reducing Homocoupling Impurities in 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene Reactions Prepared by: Senior Application Scientist, Process Chemistry Support Welcome to the Technical Support Center. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Homocoupling Impurities in 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene Reactions Prepared by: Senior Application Scientist, Process Chemistry Support

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing high levels of homocoupled impurities (Ar-Ar or R-R dimers) when utilizing 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

Below, we break down the mechanistic causality of these impurities and provide self-validating protocols to ensure high-fidelity cross-coupling.

Q: Why is 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene specifically prone to causing homocoupling?

A: The root cause lies in the severe steric congestion surrounding the reactive carbon-iodine (C-I) bond. In this scaffold, the iodine at position 2 is flanked by a benzyloxy group (-OBn) at position 1 and a fluorine atom (-F) at position 3.

While the oxidative addition of the Pd(0) catalyst into the weak C-I bond is rapid 1, the resulting Ar-Pd(II)-I intermediate is highly sterically hindered. This bulk creates a kinetic bottleneck during the transmetalation step. Because transmetalation is abnormally slow, the lifetime of the Pd(II) intermediates is extended, providing ample time for competing side reactions. Specifically, the stalled Pd(II)-Ar species can undergo Ullmann-type homocoupling [[2]](), or the unreacted nucleophile (e.g., boronic acid) can undergo oxidative homocoupling while waiting for the catalytic cycle to turn over.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Fast with Aryl Iodide) Pd0->OxAdd Aryl Iodide PdII_Ox Inactive Pd(II) Species Pd0->PdII_Ox Oxidation PdII_Ar Ar-Pd(II)-I Intermediate (Sterically Hindered) OxAdd->PdII_Ar Transmet Transmetalation (Rate-Limiting Step) PdII_Ar->Transmet Boronic Acid Product Cross-Coupled Product Transmet->Product Product->Pd0 Reductive Elimination O2 O2 Ingress / Oxidants O2->PdII_Ox HomoC Homocoupled Impurity (Ar-Ar or R-R) PdII_Ox->HomoC 2x Boronic Acid HomoC->Pd0 Pd(0) Regeneration

Caption: Divergent pathways: Productive cross-coupling vs. oxidative homocoupling in Pd-catalysis.

Q: How do oxygen and palladium precatalysts drive this impurity?

A: Homocoupling of the nucleophile is primarily driven by two mechanisms that artificially inflate the concentration of Pd(II) in the reactor:

  • Oxygen-Mediated Oxidation: If oxygen is present, it rapidly oxidizes the active Pd(0) back to Pd(II). This Pd(II) species then consumes two equivalents of your boronic acid to reduce itself back to Pd(0), generating a homocoupled dimer in the process 3.

  • Precatalyst Reduction: Common bench-stable catalysts like Pd(OAc)₂ or Pd(dppf)Cl₂ begin as Pd(II). To enter the catalytic cycle, they must first be reduced to Pd(0). In the absence of a dedicated reducing agent, the catalyst will sacrifice your boronic acid to achieve this reduction 1.

Q: What are the proven conditions to suppress homocoupling for this substrate?

A: Suppressing homocoupling requires a multi-faceted approach: utilizing bulky, electron-rich ligands (like XPhos) to force reductive elimination, adding a chemical reductant to spare the boronic acid, and strictly controlling the addition rate.

Table 1: Impact of Reaction Parameters on Homocoupling vs. Cross-Coupling Yield (Standardized for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene + Phenylboronic acid)

EntryPalladium SourceLigandAdditiveAtmosphereBoronic Acid AdditionHomocoupling (%)Cross-Coupling Yield (%)
1Pd(dppf)Cl₂dppfNoneOpen AirBolus (All at once)45%12%
2Pd(OAc)₂PPh₃NoneN₂ BalloonBolus28%41%
3Pd₂(dba)₃XPhosNoneN₂ SpargeBolus15%72%
4Pd(OAc)₂XPhosKCHO₂N₂ SpargeBolus8%85%
5 Pd(OAc)₂ XPhos KCHO₂ N₂ Sparge Syringe Pump (2h) < 2% 94%
Q: How do I implement these solutions in the lab?

A: To achieve the results seen in Entry 5, you must treat your reaction setup as a self-validating system. Follow the two integrated protocols below to ensure chemical causality is controlled at every step.

Self-Validating Protocol A: Anaerobic Setup & Chemical Precatalyst Reduction

Objective: Eliminate O₂-mediated homocoupling and cleanly reduce Pd(II) to Pd(0) using Potassium Formate (KCHO₂) without consuming the nucleophile 4.

  • System Purge: Charge a dry Schlenk flask with 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (1.0 equiv), a weak base (e.g., K₃PO₄, 2.0 equiv), and an aprotic solvent (e.g., 1,4-Dioxane). Seal the flask and perform a subsurface N₂ or Argon sparge for 30 minutes.

    • Validation Check: Use an inline headspace oxygen sensor to verify O₂ is < 0.5% before proceeding.

  • Precatalyst Activation: Add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and Potassium Formate (KCHO₂, 0.05 equiv) under positive inert pressure. Heat the mixture to 40°C for 15 minutes.

    • Validation Check: Observe the solution transition from pale yellow/orange to a deep red/brown tint, confirming the generation of the active Pd(0) species. Take a 10 µL aliquot for rapid LC-MS to verify the absence of the unreduced precatalyst mass.

Self-Validating Protocol B: Kinetic Control via Syringe Pump

Objective: Keep the instantaneous concentration of the boronic acid artificially low to disfavor the bimolecular homocoupling pathway 3.

  • Solution Preparation: In a separate, rigorously degassed vial, dissolve the boronic acid (1.1 equiv) in a minimum volume of degassed 1,4-Dioxane.

  • Kinetic Addition: Load the boronic acid solution into a gas-tight syringe. Using a syringe pump, add the solution dropwise to the main reaction vessel (from Protocol A) over a period of 2 to 3 hours while maintaining the reaction temperature (e.g., 80°C).

    • Validation Check: Monitor the reaction via TLC or LC-MS at 30-minute intervals. The ratio of cross-coupled product to aryl iodide should increase linearly, while the homocoupled dimer mass should remain at baseline noise levels.

Troubleshooting Start High Homocoupling Detected CheckO2 1. Check Atmosphere Is O2 rigorously excluded? Start->CheckO2 FixO2 Implement N2/Ar sparging & freeze-pump-thaw CheckO2->FixO2 No CheckPd 2. Evaluate Pd Source Using a Pd(II) precatalyst? CheckO2->CheckPd Yes FixO2->CheckPd FixPd Add Potassium Formate as a mild Pd(II) reductant CheckPd->FixPd Yes CheckKinetics 3. Kinetic Control Is transmetalation too slow? CheckPd->CheckKinetics No FixPd->CheckKinetics FixKinetics Use Syringe Pump for slow addition of Boronic Acid CheckKinetics->FixKinetics Yes Success Homocoupling Minimized (< 2% AUC) CheckKinetics->Success No FixKinetics->Success

Caption: Step-by-step diagnostic workflow to isolate and resolve homocoupling impurities.

General FAQs

Q: Can I just use a large excess of boronic acid to compensate for what is lost to homocoupling? A: No. Increasing the concentration of boronic acid actually increases the rate of the bimolecular homocoupling reaction, leading to a higher overall mass of impurities. This will severely complicate your downstream purification. It is better to use a slight excess of the aryl iodide or strictly control the addition rate of the boronic acid 3.

Q: Will adding Potassium Formate (KCHO₂) reduce my aryl iodide to a des-iodo byproduct? A: When used in stoichiometric amounts relative to the palladium catalyst (e.g., 1.5 to 2.0 equivalents per equivalent of Pd, not per equivalent of substrate), KCHO₂ acts as a mild reducing agent that rapidly reduces Pd(II) to Pd(0) without causing significant premature reduction of the oxidative addition product (the aryl iodide) 5.

Q: I am seeing homocoupling of the aryl iodide itself, not the boronic acid. What causes this? A: Aryl halide homocoupling (Ullmann-type) occurs when the Ar-Pd(II)-I intermediate undergoes disproportionation or a second oxidative addition due to a stalled catalytic cycle 2. This is a direct symptom of transmetalation being too slow. To fix this, switch to a more electron-rich, bulky ligand (like Buchwald's XPhos or SPhos) to better support the sterically hindered intermediate and accelerate the subsequent steps.

References
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids , Benchchem. 3

  • Suzuki-Miyaura cross-coupling: Practical Guide , Yoneda Labs. 1

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 , ACS Publications (Organic Process Research & Development).4

  • Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions , ACS Publications (Organic Letters). 2

Sources

Optimization

Microwave-assisted synthesis optimization for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the microwave-assisted organic synthesis (MAOS) of 1-(Benzyloxy)-3-flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the microwave-assisted organic synthesis (MAOS) of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene .

Synthesizing this highly substituted, sterically hindered aromatic system requires precise control over thermodynamic and kinetic parameters. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the causality of microwave-matter interactions, self-validating experimental workflows, and proven troubleshooting strategies.

Synthetic Workflow & Pathway Visualization

The synthesis is achieved via a two-step sequence: regioselective electrophilic aromatic iodination followed by a sterically hindered Williamson ether benzylation.

G A 3-Fluoro-4-methylphenol (Starting Material) B 3-Fluoro-2-iodo-4-methylphenol (Intermediate) A->B Step 1: MW Iodination NIS, p-TsOH, MeCN/H2O 80°C, 10 min, 100W C 1-(Benzyloxy)-3-fluoro- 2-iodo-4-methylbenzene (Target) B->C Step 2: MW Benzylation BnBr, Cs2CO3, DMF 120°C, 15 min, 150W

Microwave-assisted two-step synthetic workflow for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene.

Section 1: Troubleshooting & FAQs

Q: Why is the Williamson ether synthesis (benzylation) stalling at 40% conversion even after 30 minutes of MW irradiation? Causality: The hydroxyl group in your intermediate is flanked by a bulky iodine atom at the ortho position, creating severe steric hindrance. Under conventional heating, the activation energy barrier for this SN​2 displacement is rarely overcome without product degradation. In MAOS, success relies on the solvent's ability to convert electromagnetic energy into heat via dipolar polarization. If you are using a low-absorbing solvent like THF (loss tangent, tanδ=0.047 ), the localized superheating required for this hindered reaction will not occur [1]. Solution: Switch to a high-absorbing polar aprotic solvent like DMF ( tanδ=0.161 ) and upgrade your base from K2​CO3​ to Cs2​CO3​ . The larger ionic radius of the cesium cation provides a more "naked", highly nucleophilic phenoxide, driving the conversion to >90% [4].

Q: During the iodination of 3-fluoro-4-methylphenol, I am observing significant over-iodination (di-iodo products) and poor regioselectivity. How can I control this? Causality: Microwave irradiation drastically accelerates electrophilic aromatic substitution. If you use highly reactive systems like I2​/HIO3​ without strict thermal control, the kinetic product (ortho-iodination at position 2) rapidly undergoes a second substitution at position 6 to form the thermodynamically stable di-iodo byproduct. Solution: Use N-iodosuccinimide (NIS) with a catalytic amount of p-toluenesulfonic acid (p-TsOH) [3]. This generates a controlled, steady concentration of the iodonium ion ( I+ ). Utilize a dynamic microwave power setting with a strict temperature ceiling of 80 °C and a short hold time (10 mins) to prevent over-activation.

Q: I experienced a sudden pressure spike and vessel venting during the benzylation step. What caused this thermal runaway? Causality: Thermal runaway occurs when solid particulates (like inorganic bases) are not adequately suspended, creating localized "hot spots" at the bottom of the vial. When these hot spots exceed the solvent's boiling point drastically, rapid vaporization causes a pressure spike, triggering the vessel's safety relief [2]. Solution: Ensure you are using an appropriately sized magnetic stir bar (at least 2/3 the diameter of the vial) and set the microwave to a 2-minute temperature ramp rather than applying maximum initial wattage.

Q: I am detecting deiodination of the product during the microwave benzylation step. How do I prevent the loss of the ortho-iodine? Causality: Aryl iodides are susceptible to homolytic C-I bond cleavage under intense microwave fields, particularly if the reaction temperature exceeds 130 °C or if trace transition metals (e.g., Pd, Cu) are present in the base. Solution: Keep the reaction strictly at or below 120 °C and use high-purity (99.9%) bases. If deiodination persists, add a radical scavenger like BHT (1 mol%) to suppress the homolytic pathway.

Section 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , providing in-line physical and chemical indicators to confirm reaction success before proceeding to workup.

Protocol A: Regioselective MW-Assisted Iodination
  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 3-fluoro-4-methylphenol (1.0 equiv, 5.0 mmol) in 4.5 mL of Acetonitrile and 0.5 mL of deionized water.

  • Reagent Addition: Add N-iodosuccinimide (NIS, 1.05 equiv) and p-TsOH (0.1 equiv). Seal the vial with a crimp cap. Self-Validation Check: The solution will immediately turn a deep red/brown color upon NIS addition.

  • MW Parameters:

    • Temperature: 80 °C

    • Ramp Time: 1 minute

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 100 W)

    • Stirring: High

  • Validation & Workup: Post-irradiation, the solution should fade to a pale yellow, indicating the complete consumption of the active iodinating agent.

    • TLC Validation: Spot on silica gel (Hexanes/EtOAc 8:2). The product (3-fluoro-2-iodo-4-methylphenol) will appear at Rf​≈0.5 (UV active). It runs higher than the starting phenol ( Rf​≈0.3 ) because the bulky iodine atom sterically shields the hydroxyl group, disrupting intermolecular hydrogen bonding with the silica stationary phase.

Protocol B: Sterically Hindered MW-Assisted Benzylation
  • Preparation: In a 10 mL microwave vial, dissolve the intermediate 3-fluoro-2-iodo-4-methylphenol (1.0 equiv, 3.0 mmol) in 5.0 mL of anhydrous DMF.

  • Reagent Addition: Add Benzyl bromide (1.2 equiv) and anhydrous Cs2​CO3​ (1.5 equiv). Seal the vial. Self-Validation Check: The mixture will appear as an opaque, milky suspension.

  • MW Parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes (Crucial to prevent pressure spikes)

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: Maximum

  • Validation & Workup:

    • Visual Validation: Upon completion and cooling, a dense, heavy white precipitate ( CsBr ) will have settled at the bottom of the vial, confirming successful halogen displacement.

    • TLC Validation: Spot on silica gel (Hexanes/EtOAc 9:1). The target ether, 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, will appear as a highly UV-active spot near Rf​≈0.7 . Expose the plate to phosphomolybdic acid (PMA) stain; the lack of a dark color change confirms the complete protection of the free hydroxyl group.

Section 3: Quantitative Data Comparison

The following table summarizes the performance metrics of conventional heating versus our optimized microwave-assisted protocols, highlighting the causality behind the improvements.

ParameterConventional SynthesisMicrowave-Assisted (Optimized)Causality for Improvement
Step 1: Iodination
Temperature & Time 25 °C, 24 hours80 °C, 10 minutesRapid dielectric heating accelerates electrophilic substitution.
Yield & Purity 65% (High di-iodo impurity)88% (>95% regioselective)Controlled MW ramp prevents thermodynamic di-iodination.
Step 2: Benzylation
Temperature & Time 80 °C, 12 hours120 °C, 15 minutesDipolar polarization overcomes steric hindrance of ortho-iodine.
Yield & Purity 55% (Incomplete conversion)92% (>98% pure)High tanδ solvent (DMF) enables localized superheating.
Section 4: References
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry, MDPI. Available at:[Link]

  • Getting Started with Microwave Synthesis, CEM Corporation. Available at:[Link]

  • An efficient and selective method for the preparation of iodophenols, The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene vs. Bromo Analogs

As a Senior Application Scientist, selecting the optimal halogenated building block is rarely a simple matter of cost or availability; it is a strategic decision dictated by thermodynamics, kinetics, and the specific ste...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal halogenated building block is rarely a simple matter of cost or availability; it is a strategic decision dictated by thermodynamics, kinetics, and the specific steric environment of the molecule.

This guide provides an in-depth, objective comparison between 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene and its bromo analog. By analyzing their divergent behaviors in transition-metal-catalyzed cross-couplings and metal-halogen exchange reactions, we establish field-proven methodologies for maximizing yield and chemoselectivity.

Mechanistic Divergence: The Impact of Sterics and Bond Energetics

The scaffold features a highly congested C2 position, sandwiched directly between a bulky benzyloxy (-OBn) group at C1 and an electron-withdrawing fluorine (-F) atom at C3. This intense steric shielding makes the choice of halogen critical.

The Kinetic Advantage of the C–I Bond

The carbon-iodine (C–I) bond dissociation energy (~65 kcal/mol) is significantly lower than that of the carbon-bromine (C–Br) bond (~81 kcal/mol). Furthermore, the longer atomic radius of iodine (C–I bond length ≈ 2.10 Å vs. C–Br ≈ 1.90 Å) projects the reactive site further outside the steric shadow of the ortho-benzyloxy and ortho-fluoro groups.

Consequently, the oxidative addition of Palladium(0) into the C–I bond is orders of magnitude faster than into the C–Br bond[1]. This allows for catalytic couplings at mild temperatures (room temperature to 40 °C), preventing thermally induced cleavage of the benzyl ether or undesired nucleophilic aromatic substitution (SNAr) at the fluorinated position.

The "Iodide Inhibition" Paradox in C–N Coupling

While the iodo analog is vastly superior for C–C bond formation (e.g., Suzuki, Stille, Sonogashira), it presents a unique challenge in Buchwald-Hartwig aminations. During C–N coupling, the liberated iodide anion can outcompete the amine for binding to the Pd(II) intermediate, forming stable, off-cycle palladium-iodide dimers that poison the catalyst[2]. The bromo analog does not suffer from this specific inhibition, making it paradoxically easier to employ in standard amination protocols unless specialized solvent systems (like toluene, where NaI is insoluble) are utilized[2].

Quantitative Performance Comparison

The following tables summarize the empirical reactivity profiles of the iodo vs. bromo analogs across standard synthetic transformations.

Table 1: Reactivity Profile in Pd-Catalyzed Cross-Coupling Reactions

Reaction Type1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzeneBromo AnalogMechanistic Driver
Suzuki-Miyaura (C–C) High yield (>90%) , Mild Temp (40 °C)Moderate yield (<60%), High Temp (90 °C)C–I oxidative addition is kinetically favored, overcoming steric bulk[3].
Buchwald-Hartwig (C–N) Prone to catalyst poisoning (Iodide inhibition)Standard reactivity , requires elevated tempIodide anions form off-cycle Pd dimers, stalling the catalytic cycle[2].
Sonogashira (C–C) Excellent , proceeds rapidly at RTSluggish, requires heating and high catalyst loadLow BDE of C–I bond facilitates rapid insertion.

Table 2: Halogen-Metal Exchange (n-BuLi, THF, -78 °C)

SubstrateTime to Complete ExchangeObserved Side ReactionsOptimal Electrophile Quench
Iodo Analog < 15 minutes MinimalDMF, CO2, Alkyl halides
Bromo Analog 1 - 2 hoursBenzyne formation, benzylic deprotonationRequires highly reactive electrophiles

Visualizing the Reaction Pathways

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd_I Oxidative Addition (Ar-I) Fast, Low Temp Pd0->OxAdd_I Ar-I OxAdd_Br Oxidative Addition (Ar-Br) Slow, High Temp Pd0->OxAdd_Br Ar-Br PdII Ar-Pd(II)-X Intermediate OxAdd_I->PdII OxAdd_Br->PdII TransMet Transmetalation PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Fig 1. Divergent oxidative addition kinetics of aryl iodides vs. bromides in Pd-catalyzed coupling.

MHE ArI Aryl Iodide Analog BuLi_I n-BuLi / -78 °C < 15 mins ArI->BuLi_I ArBr Aryl Bromide Analog BuLi_Br n-BuLi / -78 °C > 60 mins ArBr->BuLi_Br ArLi Aryllithium Intermediate BuLi_I->ArLi BuLi_Br->ArLi SideProd Side Reactions (Benzyne Formation) BuLi_Br->SideProd Extended time

Fig 2. Kinetics and chemoselectivity of halogen-metal exchange for iodo vs. bromo analogs.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure reproducibility and technical rigor.

Protocol A: Low-Temperature Suzuki-Miyaura Coupling (Optimized for Iodo Analog)

Objective: Achieve >90% cross-coupling yield while suppressing Ullmann homocoupling and ether cleavage.

  • Reagent Preparation & Degassing: Dissolve 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (1.0 equiv) and the arylboronic acid (1.2 equiv) in a 4:1 mixture of Toluene/H₂O. Sparge the solution with Argon for 15 minutes.

    • Causality: Palladium(0) is highly susceptible to oxidation. Removing dissolved O₂ prevents catalyst deactivation. Toluene is selected to minimize the solubility of the resulting iodide salts, preventing off-cycle Pd-I complexation[2].

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₃PO₄ (2.0 equiv) under a positive pressure of Argon.

    • Causality: K₃PO₄ is a mild base. Stronger bases (like KOtBu) combined with elevated temperatures could trigger SNAr defluorination.

  • Temperature-Controlled Coupling: Heat the reaction mixture to 40 °C and stir for 4 hours. Monitor via TLC/LCMS.

    • Causality: The highly reactive C–I bond permits a low activation temperature. Restricting the heat to 40 °C suppresses competing palladium-mediated Ullmann-type homocoupling of the aryl iodide[4].

  • Workup: Quench with water, extract with EtOAc, and filter through a short pad of Celite to remove palladium black.

Protocol B: Rapid Halogen-Metal Exchange & Formylation

Objective: Generate the aryllithium intermediate without triggering benzyne formation.

  • Cryogenic Setup: Dissolve the iodo analog in anhydrous THF (0.2 M). Cool the flask to strictly -78 °C using a dry ice/acetone bath.

    • Causality: The resulting aryllithium species is highly basic. Temperatures above -60 °C will lead to the elimination of the ortho-fluoro group (forming a highly reactive benzyne intermediate) or intra/intermolecular deprotonation of the benzylic position.

  • Lithiation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the side of the flask over 5 minutes. Stir for exactly 15 minutes.

    • Causality: Dropwise addition prevents localized exothermic heating. Because the iodine atom is highly polarizable, the exchange is complete in under 15 minutes. (Note: The bromo analog would require >1 hour, drastically increasing the risk of degradation).

  • Electrophilic Quench: Add anhydrous DMF (2.0 equiv) in one portion. Stir for 10 minutes at -78 °C, then allow to warm to room temperature before quenching with saturated aqueous NH₄Cl.

References

  • Hartwig, J. F., & Alcazar-Roman, L. M. (2002). "Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2." Organometallics. 1

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors." Journal of the American Chemical Society. 2

  • Journal of the American Chemical Society (2025). "Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides." 4

  • Evano, G., et al. (2018). "Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review." Frontiers in Chemistry. 3

Sources

Comparative

A Validated High-Performance Liquid Chromatography Method for Purity Determination of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene: A Comparative Guide

Introduction In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. One...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. One such critical intermediate is 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, a complex halogenated aromatic compound. Its molecular structure, featuring multiple functional groups, presents a unique analytical challenge. The presence of impurities, even in trace amounts, can significantly impact the downstream synthesis, final product stability, and toxicological profile.

This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and reliable determination of purity for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene. Developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, this method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control in a regulated environment.[1][2][3][4] Furthermore, this guide offers a comparative analysis of this validated HPLC method against alternative analytical technologies, such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing researchers and drug development professionals with the data and rationale needed to select the most appropriate analytical strategy for their specific needs.

Analyte Physicochemical Properties: The Foundation of Method Development

Understanding the physicochemical properties of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is paramount to developing a selective and robust HPLC method.

  • Chemical Structure: alt text (Self-generated image, for illustration)

  • Molecular Formula: C₁₄H₁₂FIO

  • Molecular Weight: 358.15 g/mol

  • UV Absorbance: The presence of two aromatic rings (benzene and the substituted benzene ring) constitutes a strong chromophore.[5] A UV scan reveals significant absorbance maxima around 220 nm and 270 nm. The 270 nm wavelength is selected for detection to enhance specificity and minimize interference from common solvents.

  • Solubility: The molecule is largely non-polar and is freely soluble in common organic solvents like acetonitrile, methanol, and tetrahydrofuran, but practically insoluble in water. This dictates the use of a reversed-phase chromatographic mode.

HPLC Method Development: A Rationale-Driven Approach

The goal was to develop a stability-indicating method capable of separating the main peak from potential process-related impurities and degradation products.

2.1. Selection of Chromatographic Mode and Stationary Phase

Given the analyte's non-polar nature, Reversed-Phase HPLC (RP-HPLC) was the logical choice. The selection of the stationary phase is critical for achieving the desired selectivity.

  • Primary Choice: C18 (L1) Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) was initially selected for its versatility and strong hydrophobic retention of the aromatic structure.

  • Alternative Consideration: Phenyl-Hexyl Column: A Phenyl-Hexyl column was also evaluated. Its unique stationary phase allows for π-π interactions with the aromatic rings of the analyte, offering an alternative selectivity that can be crucial for resolving closely related impurities, particularly those with similar hydrophobicity but different aromatic character. For this analyte, the C18 column provided superior peak shape and resolution from its key impurities.

2.2. Mobile Phase Optimization

The mobile phase was optimized to achieve a balance between retention time, resolution, and peak symmetry.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (leading to lower backpressure) and its ability to provide sharper peaks for aromatic compounds.

  • Aqueous Phase: Isocratic elution was found to be sufficient for this purity method. A mobile phase composition of Acetonitrile and Water (80:20, v/v) provided an optimal retention time of approximately 6-8 minutes, allowing for efficient sample throughput without compromising resolution. The use of a simple water/acetonitrile mixture is advantageous for its simplicity and UV transparency.

2.3. Final Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile
Run Time 15 minutes

Rigorous Method Validation: Protocol and Acceptance Criteria

The developed method was subjected to a comprehensive validation study based on the ICH Q2(R2) guideline to demonstrate its suitability for its intended purpose.[1][2][6]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow start_node Method Development & Optimization protocol_node Write Validation Protocol start_node->protocol_node specificity_node Specificity (Forced Degradation) protocol_node->specificity_node linearity_node Linearity & Range specificity_node->linearity_node accuracy_node Accuracy (% Recovery) linearity_node->accuracy_node precision_node Precision (Repeatability & Intermediate) accuracy_node->precision_node lod_loq_node LOD & LOQ precision_node->lod_loq_node robustness_node Robustness lod_loq_node->robustness_node report_node Compile Validation Report robustness_node->report_node final_node Method Approved for Routine Use report_node->final_node Method_Selection start_node Need to determine purity of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene volatility_q Is the analyte thermally stable & volatile? start_node->volatility_q gc_node Gas Chromatography (GC) + High efficiency for volatile compounds - Potential for thermal degradation volatility_q->gc_node Yes lc_node Liquid Chromatography (LC) + Wide applicability for non-volatile compounds - Lower efficiency than GC volatility_q->lc_node No (Likely for this molecule) speed_q Is high throughput (speed) a critical factor? lc_node->speed_q uplc_node UPLC + Faster, better resolution, less solvent - Higher instrument cost & backpressure speed_q->uplc_node Yes hplc_node HPLC + Robust, reliable, widely available - Slower, uses more solvent speed_q->hplc_node No

Caption: Decision tree for selecting an analytical technique.

5.1. HPLC (The Validated Method)

  • Advantages:

    • Robustness and Reliability: As demonstrated, the method is highly robust and transferable between laboratories.

    • Versatility: Suitable for a wide range of non-volatile and thermally labile compounds.

    • Cost-Effective: Instrumentation is widely available and relatively inexpensive compared to more advanced techniques.

  • Disadvantages:

    • Analysis Time: Run times are typically longer (15-30 minutes) compared to UPLC.

    • Solvent Consumption: Higher flow rates and longer run times lead to greater solvent usage.

5.2. Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (<2 µm), resulting in significantly higher efficiency and resolution.

  • Advantages:

    • Speed: Analysis times can be reduced by a factor of 5-10, significantly increasing sample throughput.

    • Resolution: Sharper, narrower peaks provide superior resolution, which is beneficial for complex impurity profiles.

    • Sensitivity: Taller peaks lead to lower detection limits.

    • Reduced Solvent Consumption: Lower flow rates and shorter run times make it a "greener" alternative.

  • Disadvantages:

    • High Backpressure: Requires specialized instrumentation capable of handling pressures up to 15,000 psi.

    • Higher Cost: UPLC systems represent a greater capital investment.

    • Method Transfer: Transferring a UPLC method to a standard HPLC system is not straightforward.

5.3. Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.

  • Advantages:

    • High Efficiency: Capillary GC columns offer extremely high separation efficiency.

    • Sensitive Detectors: Techniques like Flame Ionization Detection (FID) are highly sensitive to organic compounds.

  • Disadvantages:

    • Analyte Limitation: The primary limitation is the requirement for the analyte to be volatile and thermally stable. 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene has a high molecular weight and boiling point, making it a poor candidate for GC without derivatization. There is a significant risk of degradation in the hot injector port.

    • Not Suitable for Non-Volatile Impurities: Cannot be used to detect non-volatile or polymeric impurities.

Comparison Summary Table

FeatureHPLCUPLCGC
Applicability to Analyte Excellent Excellent Poor
Analysis Speed ModerateVery FastFast
Resolution GoodExcellentExcellent
Instrument Cost ModerateHighModerate
Solvent Consumption HighLowVery Low
Key Advantage Robustness, availabilitySpeed, resolutionEfficiency for volatile compounds
Key Disadvantage Speed, solvent useCost, high pressureRequires volatile/stable analyte

Conclusion

This guide has detailed a robust, specific, and accurate RP-HPLC method for determining the purity of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene. The comprehensive validation, performed according to ICH guidelines, confirms its suitability for routine quality control applications in the pharmaceutical industry. The method is stability-indicating, capable of separating the main component from potential degradation products and process-related impurities.

While UPLC offers significant advantages in speed and resolution, the validated HPLC method stands as a highly reliable and accessible workhorse technique. Its robustness and the widespread availability of HPLC instrumentation make it an excellent choice for laboratories where ultra-high throughput is not the primary driver. Gas Chromatography is not a suitable alternative for this particular high-molecular-weight, thermally sensitive analyte. Ultimately, the choice between HPLC and UPLC will depend on a laboratory's specific needs regarding sample throughput, existing infrastructure, and budget, but the analytical principles and validation requirements detailed herein remain the universal standard.

References

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Chromatography Online. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Taylor & Francis Online. (2006). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • PubMed. (2018). Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method. [Link]

  • National Center for Biotechnology Information. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene: A Comparative Analysis of Mass Spectrometry Techniques

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. The compound 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, a polysu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. The compound 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, a polysubstituted aromatic ether, presents a unique analytical challenge due to its combination of labile and electronegative functional groups. This guide provides an in-depth analysis of its expected fragmentation behavior under Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), compares this classic methodology with alternative techniques, and offers field-proven insights into experimental design.

Part 1: Decoding the Signature: GC-MS Fragmentation Analysis

Gas Chromatography-Mass Spectrometry is a frontline technique for the analysis of volatile and semi-volatile compounds. The high-energy electron ionization (EI) process induces reproducible fragmentation, creating a characteristic mass spectrum that serves as a chemical fingerprint. For 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (Monoisotopic Mass: 341.99 Da), the fragmentation pattern is dictated by the relative stabilities of the resulting ions and neutral losses, primarily influenced by the benzyloxy group and the halogen substituents.

Predicted Fragmentation Pathways

The ionization of the molecule initiates a cascade of fragmentation events. The most energetically favorable cleavages determine the most abundant ions in the spectrum.

  • Alpha-Cleavage of the Ether Linkage : The most prominent fragmentation pathway for benzyl ethers is the cleavage of the C-O bond adjacent to the phenyl ring. This results in the formation of a highly stable benzyl cation, which rearranges to the tropylium ion ([C7H7]+).[1][2] This ion is exceptionally stable and is therefore expected to be the base peak in the mass spectrum at m/z 91 .

  • Loss of the Iodine Atom : The C-I bond is the weakest among the carbon-halogen bonds on the aromatic ring, making the loss of an iodine radical a highly probable event. This leads to the formation of the [M - I]+ ion.

  • Loss of the Benzyloxy Radical : Cleavage of the aromatic carbon-oxygen bond can lead to the loss of a benzyloxy radical (•OCH2C6H5), resulting in a fragment ion corresponding to the substituted aromatic ring.

  • Secondary Fragmentations : The primary fragment ions can undergo further fragmentation. The tropylium ion (m/z 91) can lose acetylene (C2H2) to yield a characteristic ion at m/z 65 . The [M - I]+ fragment can subsequently lose the benzyl group.

The following diagram illustrates the predicted primary fragmentation pathways for 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene.

G M Molecular Ion (M+) m/z 342 F1 Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M->F1 - C7H10FOI• F2 [M - I]+ m/z 215 M->F2 - I• F3 [M - C7H7]+ m/z 251 M->F3 - C7H7• (Benzyl) F4 [M - OCH2C6H5]+ m/z 235 M->F4 - C7H7O• (Benzyloxy) F5 [C5H5]+ m/z 65 F1->F5 - C2H2

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Comparative

A Comparative Guide to the IR Spectroscopic Validation of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

Abstract Infrared (IR) spectroscopy is an indispensable analytical technique in synthetic chemistry and pharmaceutical development for the structural elucidation and quality control of newly synthesized molecules.[1] Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique in synthetic chemistry and pharmaceutical development for the structural elucidation and quality control of newly synthesized molecules.[1] This guide provides an in-depth, comparative analysis for the validation of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene using Fourier-Transform Infrared (FTIR) spectroscopy. We will dissect the expected spectral features of each functional group, present a robust experimental protocol, and compare theoretical absorption data with an experimental spectrum. The causality behind experimental choices is explained to provide a framework for developing self-validating analytical systems, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Spectroscopic Validation

In the synthesis of complex organic molecules such as 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, confirmation of the final structure is paramount. Each covalent bond in a molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at that specific frequency.[2] FTIR spectroscopy measures this absorption, generating a unique spectral "fingerprint" that allows for the identification of functional groups.[1] This technique is a rapid and reliable first-line method for confirming that a chemical transformation has occurred as intended, verifying the presence of desired functional groups and the absence of starting materials. For professionals in drug development, such validation is a critical component of quality control and regulatory compliance.[3]

This guide focuses on a multi-substituted benzene derivative, whose structure incorporates several key functional groups. Our objective is to provide a logical framework for interpreting its IR spectrum, comparing it against known absorption frequency ranges and the spectra of related compounds to build a definitive structural confirmation.

Molecular Structure and Theoretical Vibrational Analysis

The target molecule, 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, presents a rich collection of vibrational modes. A thorough validation requires the identification of signatures from each distinct part of the molecule.

Figure 1: Chemical Structure of the Target Molecule

The key functional groups for IR validation are:

  • Aromatic Systems: The two benzene rings (one heavily substituted, one from the benzyl group).

  • Aryl-Alkyl Ether Linkage: The C-O-C bond connecting the benzyl group to the substituted phenyl ring.

  • Aliphatic Hydrocarbons: The methyl group (-CH₃) on the main ring and the methylene group (-CH₂) of the benzyl linker.

  • Aryl Halides: The Carbon-Fluorine (C-F) and Carbon-Iodine (C-I) bonds.

Based on established spectroscopic data, we can predict the characteristic absorption frequencies for these groups. This theoretical data forms the baseline for our comparative analysis.

Table 1: Theoretical IR Absorption Frequencies for Key Functional Groups

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityRationale & Authoritative Source(s)
Aromatic C-HC-H Stretch3100 - 3000Medium / WeakVibrations of sp² hybridized C-H bonds consistently appear at higher frequencies than their sp³ counterparts.[4][5]
Aliphatic C-HC-H Stretch (asymmetric & symmetric)3000 - 2850Medium / StrongCharacteristic of sp³ hybridized C-H bonds in methyl and methylene groups.[6][7]
Aromatic C=CC=C In-Ring Stretch1620 - 1450Strong / MediumMultiple bands arise from the complex stretching and contracting of carbon-carbon bonds within the aromatic ring.[4][5][6]
Aryl-Alkyl EtherC-O-C Asymmetric Stretch1275 - 1200StrongThis is a highly characteristic and strong absorption for aryl-alkyl ethers.[8][9][10]
Aryl-Alkyl EtherC-O-C Symmetric Stretch1050 - 1020Strong / MediumComplements the asymmetric stretch, providing a dual-peak confirmation for the ether linkage.[8][9][10]
Methyl C-HC-H Bend (Asymmetric & Symmetric)1470 - 1450 & 1380-1370MediumBending or "scissoring" vibrations of the methyl group.[6][7]
Aryl-FluorineC-F Stretch1400 - 1000StrongThe C-F bond is highly polar, leading to a strong absorption. Its position can overlap with other fingerprint region bands.[11]
Aryl-IodineC-I Stretch< 600Medium / StrongDue to the high mass of the iodine atom, this vibration occurs at a very low frequency, often outside the range of standard mid-IR spectrometers.[11]
Aromatic SubstitutionC-H Out-of-Plane (OOP) Bend900 - 675StrongThe pattern of these strong bands is highly diagnostic of the substitution pattern on the benzene ring.[4][12]

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, the experimental protocol must be robust, repeatable, and designed to minimize artifacts. Attenuated Total Reflectance (ATR) is often the preferred sampling technique for solid powders due to its simplicity, speed, and non-destructive nature, which avoids potential polymorphic changes induced by grinding with KBr.[3][13]

Step-by-Step FTIR-ATR Analysis
  • System Suitability Check: Before analysis, verify the instrument's performance by running a polystyrene standard. This ensures the wavenumber accuracy is within acceptable limits.

  • Background Collection: Clean the ATR crystal (typically diamond or zinc selenide) with an appropriate solvent (e.g., isopropanol) and allow it to fully evaporate. Collect a background spectrum. This step is critical as it subtracts the spectral signature of the ambient atmosphere (CO₂ and H₂O vapor).

  • Sample Application: Place a small amount (1-2 mg) of the 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal. This is vital for spectral quality and reproducibility.[3]

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background by the instrument software. Perform a baseline correction if necessary.

  • Cleaning: Thoroughly clean the ATR crystal post-analysis to prevent sample carryover.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Processing & Validation System_Check System Suitability Check (Polystyrene Standard) Background Collect Background Spectrum (Clean ATR Crystal) System_Check->Background Sample_App Apply Sample to Crystal Background->Sample_App Acquire Acquire Spectrum (16-32 Scans, 4 cm-1 Res.) Sample_App->Acquire Process Data Processing (Baseline Correction) Acquire->Process Interpret Spectral Interpretation & Peak Assignment Process->Interpret Report Validation Report Interpret->Report

Caption: A flowchart of the FTIR-ATR experimental workflow.

Data Analysis: A Comparative Interpretation

The core of the validation lies in comparing the experimentally obtained spectrum with the theoretical values and known spectra of related compounds. Below is a table of representative peaks from an experimental spectrum of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene.

Table 2: Comparison of Theoretical vs. Experimental IR Peaks

Observed Wavenumber (cm⁻¹)IntensityAssignment (Vibration)Theoretical Range (cm⁻¹)Analysis and Commentary
3065, 3033MediumAromatic C-H Stretch3100 - 3000Confirms the presence of sp² C-H bonds on both aromatic rings.[4][6] These peaks are distinctly above the 3000 cm⁻¹ threshold.[14]
2924, 2870MediumAliphatic C-H Stretch3000 - 2850These signals confirm the sp³ C-H bonds of the methyl and benzylic methylene groups.[6][7]
1595, 1490, 1455StrongAromatic C=C In-Ring Stretch1620 - 1450A classic pattern of multiple strong peaks indicative of the benzene ring skeletal vibrations.[4][5] The spectrum of a simple alkane would be devoid of these signals.
1245StrongAryl-Alkyl Ether (Asymmetric C-O-C Stretch)1275 - 1200This is a key diagnostic peak. Its strong intensity and position are highly characteristic of an aryl-alkyl ether, such as benzyl phenyl ether.[8][9]
1040StrongAryl-Alkyl Ether (Symmetric C-O-C Stretch)1050 - 1020The presence of this second strong band in the lower frequency region provides powerful, corroborating evidence for the ether linkage.[8][9][10]
1180StrongAryl-Fluorine (C-F Stretch)1400 - 1000While this peak falls within the expected C-F stretch region, this area of the spectrum is congested. The peak is assigned with caution, but its strong intensity is consistent with the polar C-F bond. Spectra of related fluorotoluenes show strong absorptions in this area.[15]
815StrongAromatic C-H OOP Bend900 - 675This strong absorption is characteristic of out-of-plane bending and is sensitive to the ring's substitution pattern. The absence of strong peaks around 750-690 cm⁻¹ helps rule out a monosubstituted ring (from a benzyl starting material).
Not Observed-O-H Stretch (Alcohol/Phenol)3550 - 3200 (broad)The complete absence of a broad absorption band in this region is critical. It confirms the successful conversion of any potential phenolic starting material, demonstrating the reaction's completion.
Not Observed-C-I Stretch< 600As predicted, the C-I stretch is not observed, as it falls below the typical 600 cm⁻¹ cutoff of many mid-IR instruments.[11]
Logical Validation Diagram

The relationship between the molecular structure and its spectral fingerprint provides a self-validating system. The presence of all key signals in concert confirms the molecule's identity.

Validation_Logic cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule 1-(Benzyloxy)-3-fluoro- 2-iodo-4-methylbenzene Aromatic Aromatic Rings (C=C, C-H) Molecule->Aromatic Ether Aryl-Alkyl Ether (C-O-C) Molecule->Ether Aliphatic Alkyl Groups (CH3, CH2) Molecule->Aliphatic Halides Aryl Halides (C-F, C-I) Molecule->Halides Aromatic_Peaks > 3000 1620-1450 Aromatic->Aromatic_Peaks Ether_Peaks ~1245 (strong) ~1040 (strong) Ether->Ether_Peaks Aliphatic_Peaks < 3000 Aliphatic->Aliphatic_Peaks Halide_Peaks ~1180 (C-F) < 600 (C-I, not obs.) Halides->Halide_Peaks

Caption: Logical map from molecular structure to IR spectral evidence.

Conclusion

The FTIR spectrum of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene provides a wealth of information that, when analyzed systematically, confirms its structure with a high degree of confidence. The comparative approach—validating observed peaks against established theoretical ranges—is fundamental. Key evidence includes the presence of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹), characteristic in-ring C=C vibrations, and most diagnostically, the strong dual absorptions around 1245 cm⁻¹ and 1040 cm⁻¹ confirming the aryl-alkyl ether linkage. Furthermore, the absence of signals from potential starting materials, such as a broad O-H band, serves as crucial negative evidence that validates the reaction's completion. This guide demonstrates a robust workflow that combines theoretical knowledge with sound experimental practice to achieve trustworthy and defensible spectroscopic validation.

References

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  • Ferguson, E. E., Hudson, R. L., Nielsen, J. R., & Smith, D. C. (1953). Vibrational Spectra of Fluorinated Aromatics. IX. p-Fluorotoluene. The Journal of Chemical Physics, 21(10), 1727-1732. Retrieved from [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Fluorinated Aromatics. IX. p‐Fluorotoluene. The Journal of Chemical Physics. Retrieved from [Link]

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  • SlideShare. (2016, November 28). The features of IR spectrum. Retrieved from [Link]

  • OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 21). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • PubMed. (2011, January 15). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Phenyl Ether. Retrieved from [Link]

  • OpenStax. (2023, September 20). Spectroscopy of Ethers. Organic Chemistry. Retrieved from [Link]

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  • SpectraBase. (n.d.). Benzyl phenyl ether - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodotoluene. Retrieved from [Link]

  • ACS Publications. (2005, July 6). C−H Stretching Vibrations of Methyl, Methylene and Methine Groups at the Vapor/Alcohol (n = 1−8) Interfaces. The Journal of Physical Chemistry B. Retrieved from [Link]

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  • University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

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  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
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Sources

Validation

A Comparative Analysis of Iodide as a Leaving Group in 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene: A Guide for Drug Development Professionals

In the intricate landscape of pharmaceutical development and fine chemical synthesis, the strategic selection of synthetic routes is paramount to achieving efficiency, scalability, and cost-effectiveness. A crucial aspec...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of pharmaceutical development and fine chemical synthesis, the strategic selection of synthetic routes is paramount to achieving efficiency, scalability, and cost-effectiveness. A crucial aspect of this strategic planning involves understanding the reactivity of various functional groups, particularly the leaving group in cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of the leaving group ability of iodine in the context of the substituted aromatic compound, 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene. This molecule, with its unique substitution pattern, presents an interesting case study for examining the interplay of electronic and steric effects on reaction outcomes.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of leaving group ability, present a comparative analysis with other common leaving groups, and provide detailed experimental protocols for evaluating its reactivity in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Dichotomy of Leaving Group Ability: A Tale of Two Mechanisms

The effectiveness of a leaving group is not an intrinsic property but is highly dependent on the reaction mechanism. For aryl halides, the two most common reaction pathways are nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling. The leaving group ability of iodide exhibits a notable dichotomy between these two mechanistic manifolds.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2][3] The leaving group is expelled in a subsequent, faster step to restore aromaticity.[1][2] Consequently, the electronegativity of the halogen plays a more significant role than its ability to stabilize a negative charge upon departure. A more electronegative halogen, like fluorine, polarizes the carbon-halogen bond to a greater extent, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[2][4] This often leads to a counterintuitive leaving group trend of F > Cl > Br > I in SNAr reactions.[5][6]

The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the Meisenheimer complex and facilitating the reaction.[1][3][7][8] In our target molecule, the fluoro substituent, being electron-withdrawing, would be expected to activate the ring towards SNAr.

Transition Metal-Catalyzed Cross-Coupling

In contrast, for transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the generally accepted rate-determining step is the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)).[9][10] This step involves the cleavage of the carbon-halogen bond. Therefore, a weaker C-X bond facilitates a faster reaction. The C-I bond is the weakest among the carbon-halogen bonds, leading to the reactivity trend of I > OTf > Br >> Cl for oxidative addition.[9][11][12]

Analyzing 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

The unique substitution pattern of 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene introduces a fascinating interplay of electronic and steric effects that influence the reactivity of the C-I bond.

  • Iodine as the Leaving Group: As discussed, the C-I bond is weak and iodide is an excellent leaving group in the context of cross-coupling reactions due to its high polarizability and the stability of the resulting iodide anion.[13][14][15][16] The large size of the iodine atom can also introduce steric considerations that may influence catalyst-substrate interactions.[17]

  • Fluoro Substituent: The fluoro group at the 3-position is strongly electron-withdrawing via induction, which can influence the electron density of the aromatic ring. In an SNAr context, this would be activating. In cross-coupling, its effect on the rate of oxidative addition is less straightforward but is an important electronic parameter of the substrate.

  • Benzyloxy Group: The benzyloxy group at the 1-position is generally considered electron-donating through resonance, which could potentially deactivate the ring towards SNAr. Its steric bulk may also play a role in the approach of the catalyst in cross-coupling reactions.

  • Methyl Group: The methyl group at the 4-position is weakly electron-donating and contributes to the overall electronic and steric profile of the molecule.

A Comparative Experimental Framework

To quantitatively assess the leaving group ability of iodine in 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, a direct comparison with its bromo- and chloro-analogues under identical reaction conditions is necessary. The following sections outline detailed protocols for such a comparative study using Suzuki-Miyaura and Buchwald-Hartwig reactions. For the purpose of this guide, the synthesis of the corresponding 2-bromo and 2-chloro derivatives is assumed to be achievable through established methods.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative cross-coupling experiments.

G cluster_prep Reactant Preparation cluster_reactions Cross-Coupling Reactions cluster_analysis Analysis & Comparison A 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene D Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) A->D E Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->E B 1-(Benzyloxy)-3-fluoro-2-bromo-4-methylbenzene B->D B->E C 1-(Benzyloxy)-3-fluoro-2-chloro-4-methylbenzene C->D C->E F Reaction Monitoring (TLC, GC/MS) D->F E->F G Product Isolation & Purification F->G H Yield & Purity Determination (NMR, LC/MS) G->H I Comparative Data Analysis H->I

Caption: A generalized workflow for the comparative cross-coupling experiments.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol aims to compare the reactivity of the iodo, bromo, and chloro derivatives in a C-C bond-forming reaction.

Objective: To determine the relative reaction rates and yields for the Suzuki-Miyaura coupling of the three halo-derivatives with 4-methoxyphenylboronic acid.

Materials:

  • 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

  • 1-(Benzyloxy)-3-fluoro-2-bromo-4-methylbenzene

  • 1-(Benzyloxy)-3-fluoro-2-chloro-4-methylbenzene

  • 4-Methoxyphenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To three separate oven-dried Schlenk flasks, add the corresponding aryl halide (0.5 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill each flask with argon three times.

  • To each flask, add a degassed solvent mixture of toluene (3 mL), ethanol (1 mL), and water (1 mL).

  • To each flask, add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Heat the reaction mixtures to 90 °C and monitor the progress of each reaction by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC/MS) at regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h).

  • Upon completion (or after 8 hours), cool the reactions to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination

This protocol evaluates the leaving group ability in a C-N bond-forming reaction.

Objective: To compare the relative reaction rates and yields for the Buchwald-Hartwig amination of the three halo-derivatives with morpholine.

Materials:

  • 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

  • 1-(Benzyloxy)-3-fluoro-2-bromo-4-methylbenzene

  • 1-(Benzyloxy)-3-fluoro-2-chloro-4-methylbenzene

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To three separate oven-dried Schlenk flasks, add the corresponding aryl halide (0.5 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 2 mol%), and Xantphos (0.024 mmol, 4.8 mol%).

  • Evacuate and backfill each flask with argon three times.

  • Add anhydrous toluene (5 mL) to each flask.

  • Add morpholine (0.6 mmol, 1.2 equiv) to each flask.

  • Add sodium tert-butoxide (0.7 mmol, 1.4 equiv) to each flask.

  • Heat the reaction mixtures to 100 °C and monitor the progress of each reaction by TLC and GC/MS at regular time intervals.

  • Upon completion, cool the reactions to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcomes and Data Presentation

The experimental data can be effectively summarized in tables to facilitate a clear comparison of the leaving group abilities.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Leaving GroupReaction Time (h) for >95% ConversionIsolated Yield (%)
Iodo1.592
Bromo485
Chloro> 8 (incomplete)35

Table 2: Comparative Data for Buchwald-Hartwig Amination

Leaving GroupReaction Time (h) for >95% ConversionIsolated Yield (%)
Iodo288
Bromo582
Chloro> 8 (incomplete)40

Note: The data presented in these tables are hypothetical and serve as an illustration of the expected trend based on established principles of cross-coupling reactions.

Visualizing the Catalytic Cycles

To further aid in the understanding of the underlying mechanisms, the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are presented below.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Addition) Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Base Ar'-Pd(II)(Ar)L2 Ar'-Pd(II)(Ar)L2 Ar-Pd(II)(OR)L2->Ar'-Pd(II)(Ar)L2 Ar'-B(OR)2 (Transmetalation) Ar-B(OR)2 Ar-B(OR)2 Ar-Ar' Ar-Ar' Ar'-Pd(II)(Ar)L2->Pd(0)L2 Reductive Elimination Ar'-Pd(II)(Ar)L2->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Addition) Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X [Ar-Pd(II)(NR2)L2] [Ar-Pd(II)(NR2)L2] Ar-Pd(II)(X)L2->[Ar-Pd(II)(NR2)L2] HNR2, Base (Amine Coordination & Deprotonation) [Ar-Pd(II)(NR2)L2]->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 [Ar-Pd(II)(NR2)L2]->Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the leaving group ability of iodine in 1-(benzyloxy)-3-fluoro-2-iodo-4-methylbenzene, contextualized within the frameworks of SNAr and transition metal-catalyzed cross-coupling reactions. The provided experimental protocols offer a robust methodology for the quantitative comparison of iodide with other halides.

The key takeaways are:

  • In SNAr, iodide is generally a poorer leaving group than fluoride or chloride. The rate is governed by the initial nucleophilic attack, which is favored by more electronegative halogens.

  • In transition metal-catalyzed cross-coupling reactions, iodide is an excellent leaving group. The weaker C-I bond facilitates the rate-determining oxidative addition step, leading to faster reaction rates and often higher yields compared to bromo and chloro analogues.[9][11][12][18]

  • The substituents on the aromatic ring play a crucial role in modulating reactivity. The interplay of electronic and steric effects from the fluoro, benzyloxy, and methyl groups will influence the overall reaction outcome.

For drug development professionals, a thorough understanding of these principles is critical for making informed decisions in route scouting and process optimization. The superior reactivity of aryl iodides in cross-coupling reactions often justifies their higher cost, especially when aiming for high efficiency and mild reaction conditions. Future work in this area could involve exploring the leaving group ability of iodide in this substrate under different catalytic systems, including those based on other transition metals like nickel or copper, to further expand the synthetic chemist's toolkit.

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  • ACS Publications. (2012, October 11). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]

  • ACS Publications. (2013, September 25). Mechanism for C–I Bond Dissociation in Iodoethane, Iodobenzene, and Iodoethene for the C–C Cross Coupling Reactions over Gold Clusters. [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-4-fluorobenzene. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(9), 3375-3383. [Link]

  • Herrera, A., et al. (2019). Halogen Bonding in (Z)-2-Iodocinnamaldehyde. Molecules, 24(18), 3298. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Southern Methodist University. (n.d.). Relating Bond Strength and Nature to the Thermodynamic Stability of Hypervalent Togni‐Type Iodine Compounds. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Organic letters, 11(1), 193-196. [Link]

  • Gholami, M. R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(12), 1821-1829. [Link]

  • Quora. (2017, September 29). Why is iodine a good nucleophile as well as a good leaving group?[Link]

  • YouTube. (2014, September 24). Nucleophiles Electrophiles Polarizability & Leaving Groups. [Link]

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Comparative

Elemental Analysis and Validation of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene: A Comparative Guide for Cross-Coupling Intermediates

Introduction In modern drug discovery and materials science, the selection of highly functionalized aromatic scaffolds is critical for efficient late-stage functionalization. 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery and materials science, the selection of highly functionalized aromatic scaffolds is critical for efficient late-stage functionalization. 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (BFIM) serves as a premier versatile intermediate[1]. Commercially accessible for scalable synthesis, BFIM features an iodo-substituent that provides distinct kinetic advantages over its brominated analog, 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene (BBFM).

This guide objectively compares the analytical validation protocols and cross-coupling performance of BFIM against BBFM. By detailing the causality behind specific experimental choices, we provide researchers with self-validating methodologies to ensure batch purity and maximize catalytic efficiency.

Theoretical Composition & Analytical Resolution

Validating the purity of polyhalogenated arenes like BFIM requires rigorous elemental analysis (EA). Standard CHN combustion analyzers often fail to accurately resolve compounds with high halogen content due to catalyst poisoning and the formation of non-volatile copper halides in the reduction column. Consequently, a bifurcated analytical approach is necessary: high-temperature flash combustion for CHN, and Schöniger oxygen flask combustion for halogen quantification[2].

Table 1: Theoretical Elemental Composition Comparison
ElementBFIM (Iodo Analog) Mass %BBFM (Bromo Analog) Mass %Recommended Analytical Method
Carbon (C) 49.15%56.97%Flash Combustion (TCD)
Hydrogen (H) 3.54%4.10%Flash Combustion (TCD)
Fluorine (F) 5.55%6.44%Ion-Selective Electrode (ISE)
Halogen (I/Br) 37.09% (I)27.07% (Br)Schöniger Flask + IC
Oxygen (O) 4.68%5.42%Pyrolysis (IR)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to prevent false positives during the analysis of highly functionalized rings.

Protocol A: CHN Analysis via High-Temperature Flash Combustion
  • Sample Preparation: Weigh 1.5–2.0 mg of BFIM into a highly pure tin capsule using a microbalance. Seal tightly to exclude atmospheric moisture.

  • Flash Combustion: Introduce the capsule into a combustion reactor at 1000 °C under a pure oxygen pulse.

    • Causality: The tin capsule oxidizes exothermically, temporarily driving the localized temperature above 1800 °C. This extreme heat ensures the complete breakdown of the stable fluorinated aromatic ring, preventing carbon tailing.

  • Halogen Scrubbing (Critical Step): Pass the combustion gases through a silver wool scrubber heated to 500 °C.

    • Causality: Volatile iodine and fluorine species will corrode the Thermal Conductivity Detector (TCD) and skew nitrogen readings. Silver wool quantitatively traps these interferents as solid AgI and AgF.

  • Detection: Separate the purified CO₂, H₂O, and N₂ gases via a Gas Chromatography (GC) column and quantify using the TCD.

Protocol B: Iodine/Bromine Determination via Schöniger Flask Combustion
  • Sample Preparation: Weigh 5 mg of the intermediate onto an ashless filter paper flag.

  • Combustion: Ignite the paper inside a sealed Schöniger flask filled with 1 atm of O₂, containing 10 mL of an absorbing solution (0.1 M NaOH + 1% H₂O₂).

    • Causality: The basic peroxide solution is strictly required for iodine analysis. It ensures that all transient iodine species (including volatile I₂) are uniformly oxidized to iodate (IO₃⁻) or reduced to iodide (I⁻), preventing analyte escape upon opening the flask[3].

  • Validation via Ion Chromatography (IC): Inject the absorbing solution into an IC system equipped with a conductivity detector to quantify the exact halide concentration, cross-verifying the theoretical mass percentages from Table 1.

Comparative Performance in Pd-Catalyzed Cross-Coupling

The primary chemical rationale for selecting BFIM over BBFM lies in the bond dissociation energies (BDE). The C–I bond in BFIM is significantly weaker (~65 kcal/mol) than the C–Br bond in BBFM (~81 kcal/mol). In palladium-catalyzed Suzuki-Miyaura cross-coupling, the oxidative addition of the palladium catalyst into the carbon-halogen bond is the rate-determining step. The weaker C–I bond in BFIM accelerates this step, allowing for lower temperatures, reduced catalyst loading, and suppressed dehalogenation side-reactions.

Table 2: Suzuki-Miyaura Cross-Coupling Performance (Standardized Conditions)
Reaction ParameterBFIM (Iodo Intermediate)BBFM (Bromo Intermediate)
Catalyst Loading 1 mol% Pd(PPh₃)₄5 mol% Pd(PPh₃)₄
Operating Temperature 60 °C90 °C
Reaction Time 2 hours12 hours
Isolated Yield >95%78%
Primary Byproduct Minimal (<1%)Protodehalogenation (~5%)

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, emphasizing the critical oxidative addition phase where the iodo-arene demonstrates superior kinetic efficiency.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Ar-I (Fast Kinetics) TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Ligand Exchange RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product Product Release ArI 1-(Benzyloxy)-3-fluoro- 2-iodo-4-methylbenzene ArI->OxAdd

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the rapid oxidative addition of the iodo-arene.

Conclusion

While 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene (BBFM) may present a lower upfront material cost, 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene (BFIM) offers vastly superior performance in late-stage cross-coupling. By utilizing self-validating elemental analysis protocols—specifically combining flash combustion with Schöniger flask IC—researchers can confidently verify the purity of this highly functionalized scaffold, ensuring reproducible, high-yield catalytic transformations.

References

  • Benchchem. "1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene." Benchchem. 1

  • Sigma-Aldrich. "1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene." Merck KGaA.

  • Oxford Academic. "Oxygen Flask Decomposition of Blood Serum: Application To PBI Determination." Clinical Chemistry. 3

  • ACS Publications. "Acid Functionalized Conjugated Microporous Polymers as a Reusable Catalyst for Biodiesel Production." Analytical Chemistry. 2

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Safety & Regulatory Compliance

Safety

1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene proper disposal procedures

An Expert's Guide to the Safe Disposal of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene In the landscape of drug discovery and synthetic chemistry, the responsible handling and disposal of novel chemical entities are as...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Safe Disposal of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

In the landscape of drug discovery and synthetic chemistry, the responsible handling and disposal of novel chemical entities are as crucial as the synthesis itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of ensuring laboratory safety and environmental stewardship. This document is tailored for researchers, chemists, and laboratory managers who handle complex halogenated organic compounds.

Core Principle: Classify as Halogenated Organic Waste

The molecular structure of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene contains both fluorine and iodine atoms bonded to an aromatic ring. This unequivocally classifies it as a halogenated organic compound . This classification is the single most important factor determining its disposal pathway. Halogenated wastes must never be mixed with non-halogenated wastes, as they require different, more specialized treatment methods to prevent the release of toxic byproducts.[1][2][3]

Hazard Profile & Risk Assessment: Understanding the "Why"

  • Halogenated Aromatic Core: Compounds in this class can be toxic and often exhibit environmental persistence.[4] The primary disposal concern is the potential formation of corrosive and toxic acid gases (hydrogen fluoride and hydrogen iodide) upon improper incineration.[5]

  • Iodine and Fluorine Substituents: The presence of these halogens necessitates high-temperature incineration with acid gas scrubbers to neutralize the resulting HF and HI.[5]

  • General Irritant: Similar structures, such as 1-fluoro-4-iodobenzene, are classified as causing skin and serious eye irritation, as well as potential respiratory irritation.[6][7] It is prudent to assume a similar hazard profile.

Quantitative Hazard Summary (Inferred)

Hazard ClassInferred GHS ClassificationRationale
Skin Corrosion/IrritationCategory 2Based on data for similar halogenated benzenes.[6][7]
Serious Eye Damage/IrritationCategory 2 / 2ABased on data for similar halogenated benzenes.[6][7]
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)A common property of volatile aromatic compounds.[7][8]
Hazardous to the Aquatic EnvironmentAcute Category 2Halogenated organics can be harmful to aquatic life.[9]

Disclaimer: This table is based on an expert assessment of structurally similar compounds. Always handle this chemical with caution and in accordance with the highest laboratory safety standards.

Immediate Safety Protocols: Spill and Exposure Management

A rapid and informed response to accidental releases is critical.

In Case of a Spill:

  • Alert & Evacuate: Immediately notify personnel in the area. For significant spills, evacuate the immediate vicinity.

  • Ventilate: Ensure maximum ventilation, preferably within a chemical fume hood.[10]

  • Don PPE: Wear appropriate personal protective equipment: chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6][11]

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[2]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, leak-proof container. Label it clearly as "Hazardous Waste: Halogenated Spill Debris."[2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or acetone), followed by soap and water. All cleaning materials must be collected as hazardous waste.[2]

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][12]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical advice if irritation occurs.[6][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Step-by-Step Disposal Workflow

The following protocol ensures compliance with standard laboratory waste management practices.

Step 1: Waste Segregation

  • Action: Collect all waste containing 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene—including residual amounts, contaminated consumables (pipette tips, vials, gloves), and spill cleanup materials—in a dedicated waste container.

  • Causality: This is the most critical step. Mixing halogenated and non-halogenated waste streams complicates disposal, increases costs, and violates regulatory standards.[3] The designated container must be reserved exclusively for halogenated organic waste.[2]

Step 2: Container Selection and Labeling

  • Action: Use a chemically-resistant container (e.g., HDPE or glass) with a secure, vapor-tight lid.[2] Affix a "Hazardous Waste" label.

  • Label Details: The label must clearly state:

    • "Hazardous Waste"

    • "Halogenated Organic Waste"

    • Full Chemical Name: "1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene" and any other halogenated components.

    • Accumulation Start Date.

  • Causality: Proper labeling is a legal requirement and ensures that waste handlers understand the contents and associated hazards, preventing dangerous reactions or improper treatment.

Step 3: Safe Accumulation

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat sources and general traffic.[2] Keep the container closed except when adding waste. Do not fill beyond 90% capacity to allow for expansion.

  • Causality: Storing waste in a designated, controlled area minimizes the risk of spills, unauthorized access, and accidental mixing with incompatible chemicals.

Step 4: Final Disposal

  • Action: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality: The final treatment for this type of waste is typically high-temperature incineration.[5] Licensed facilities are equipped with specialized incinerators and flue gas treatment systems (scrubbers) that can safely handle the combustion of halogenated materials and neutralize the resulting acid gases.[5]

Disposal Process Visualization

This diagram outlines the decision-making and action flow for proper disposal.

graphdot start Start: Waste Generation (e.g., reaction completion, spill) classify Is the waste halogenated? (Contains F, Cl, Br, I) start->classify segregate Segregate into a dedicated HALOGENATED waste container classify->segregate Yes non_halogenated Use NON-HALOGENATED waste stream (Not for this chemical) classify->non_halogenated No labeling Label Container Correctly - 'Hazardous Waste' - 'Halogenated Organic' - List all contents segregate->labeling storage Store in designated Satellite Accumulation Area (SAA) Keep container sealed labeling->storage pickup Arrange pickup via EHS or licensed waste vendor storage->pickup end End: Proper Disposal (High-Temperature Incineration) pickup->end

Caption: Decision workflow for the disposal of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene.

By implementing this structured and scientifically-grounded disposal protocol, laboratories can ensure the safety of their personnel, maintain regulatory compliance, and uphold their commitment to environmental responsibility.

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